Sulfo-PDBA-DM4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[[5-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPYHXXAXFCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O15S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo-PDBA-DM4 for Advanced Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-PDBA-DM4, a pivotal drug-linker conjugate utilized in the development of next-generation Antibody-Drug Conjugates (ADCs). This document outlines its core components, mechanism of action, and key experimental data, offering a foundational resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a sophisticated drug-linker conjugate engineered for targeted cancer therapy. It comprises two primary components: the potent cytotoxic agent DM4 and the cleavable linker, Sulfo-PDBA. This combination is designed for stable conjugation to monoclonal antibodies (mAbs), ensuring the targeted delivery of the cytotoxic payload to cancer cells while minimizing systemic toxicity.[1][] The inclusion of a sulfonate group in the linker enhances the water solubility of the conjugate, a critical attribute for pharmaceutical development.[]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₄₂H₆₀ClN₃O₁₅S₃ |
| Molecular Weight | 978.58 g/mol |
| CAS Number | 1461704-01-7 |
| Appearance | White to off-white solid |
| Solubility | Water-soluble |
Mechanism of Action
The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step, targeted process.
-
Targeting and Internalization: The ADC, once administered, circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cancer cell.[3]
-
Linker Cleavage and Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The lysosomal environment, characterized by its acidic pH and the presence of proteases, facilitates the cleavage of the Sulfo-PDBA linker.[] This cleavage releases the active DM4 payload directly into the cytoplasm of the cancer cell.[]
-
Cytotoxicity of DM4: DM4, a potent maytansinoid derivative, exerts its cytotoxic effect by inhibiting tubulin polymerization.[4] By binding to tubulin, DM4 disrupts the formation and function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][5] This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[6]
Signaling Pathways
The induction of apoptosis by DM4 involves a complex cascade of signaling events. While the primary target is tubulin, the downstream consequences activate intrinsic apoptotic pathways.
The disruption of microtubule dynamics is a significant cellular stressor that activates the intrinsic apoptotic pathway. This is often mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing maytansinoid payloads like DM4. It is important to note that some of the presented data is derived from studies using the closely related sulfo-SPDB-DM4 linker, which is expected to have comparable performance to this compound.
Table 1: In Vitro Cytotoxicity of a DM4-ADC
| Cell Line | Target Antigen | ADC | IC₅₀ (nM) |
| OVCAR3 | Cadherin-6 | CDH6-sulfo-SPDB-DM4 | ~1 |
| HT-29 | DDR1 | T4H11-DM4 | ~10 |
| HCT116 | DDR1 | T4H11-DM4 | ~5 |
| HeLa | FOLR1 | M9346A-sulfo-SPDB-DM4 | Data not specified |
Data is compiled from multiple sources and specific experimental conditions may vary.[9][10][11]
Table 2: Preclinical Pharmacokinetic Parameters of a DM4-ADC
| ADC Component | Animal Model | Half-life (t₁/₂) | Cₘₐₓ | AUC |
| Total Antibody | Mouse | ~88-97 hours | 5.95 - 13.1 µg/mL | Data not specified |
| Conjugated ADC | Mouse | Data not specified | Data not specified | Data not specified |
| Free DM4 Payload | Mouse | Data not specified | Data not specified | Data not specified |
Pharmacokinetic parameters are highly dependent on the specific antibody, target antigen, and tumor model.[11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound based ADCs.
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effect of a this compound ADC on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody control
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the serially diluted ADC or control antibody. Include wells with medium only as a blank control.
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.[13][14]
5.2. Tubulin Polymerization Inhibition Assay
This assay biochemically assesses the ability of released DM4 to inhibit tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
This compound (pre-cleaved to release DM4) or free DM4
-
Positive control (e.g., colchicine) and negative control (e.g., DMSO)
-
96-well microplate (UV-transparent)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.
-
Add serial dilutions of the test compound (cleaved this compound or free DM4), positive control, and negative control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity resulting from microtubule formation.
-
Plot the absorbance over time to visualize the inhibition of tubulin polymerization.[15][16][17]
Experimental and Logical Workflows
The development and characterization of an ADC with this compound follows a logical progression of experiments.
This comprehensive guide serves as a foundational resource for researchers and drug developers working with this compound. By understanding its chemical properties, mechanism of action, and the necessary experimental protocols for its evaluation, the scientific community can continue to advance the development of highly effective and targeted cancer therapies.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-PDBA-DM4: A Technical Guide to its Mechanism of Action in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the Sulfo-PDBA-DM4 drug-linker conjugate, a critical component in the development of targeted cancer therapies. This document details the molecular interactions, cellular pathways, and experimental methodologies relevant to its function as part of an antibody-drug conjugate (ADC).
Introduction to this compound
This compound is a sophisticated drug-linker system designed for use in ADCs. It comprises two key components: the Sulfo-PDBA linker and the potent cytotoxic payload, DM4. The overarching goal of an ADC is to selectively deliver a highly potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The design of the this compound conjugate is pivotal to achieving this targeted delivery and controlled release of the cytotoxic payload.
The Sulfo-PDBA linker is a cleavable linker that connects the DM4 payload to a monoclonal antibody (mAb). Its design ensures stability in systemic circulation, preventing premature release of the toxic payload. The "sulfo" designation indicates sulfonation, a chemical modification that enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The linker contains a disulfide bond, which is susceptible to cleavage in the reducing environment of the cell.
The DM4 payload is a highly potent maytansinoid, a synthetic derivative of maytansine. Maytansinoids are powerful mitotic inhibitors that act by disrupting microtubule dynamics within the cell. DM4's high cytotoxicity makes it an effective agent for killing cancer cells, even at low intracellular concentrations.
Core Mechanism of Action
The mechanism of action of an ADC utilizing this compound can be delineated into a multi-step process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.
-
Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC is engineered to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. This targeted binding is the first step in ensuring the selective delivery of the cytotoxic payload.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.
-
Linker Cleavage and Payload Release: The Sulfo-PDBA linker is designed to be stable in the bloodstream but is susceptible to cleavage within the cell. The disulfide bond within the PDBA component is reduced by intracellular glutathione (B108866) (GSH). The concentration of glutathione is significantly higher inside the cell (millimolar range) compared to the extracellular environment (micromolar range), ensuring that the cleavage and release of DM4 occur preferentially within the target cell.[1]
-
Microtubule Disruption: Once released into the cytoplasm, the free DM4 exerts its cytotoxic effect. DM4 binds to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[1][2] This binding inhibits the assembly of microtubules and promotes their depolymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics by DM4 leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle.[3] Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.
Quantitative Data
The potency of an ADC is a critical parameter in its preclinical evaluation. While specific data for an ADC utilizing the this compound linker-drug is not widely published, data from the structurally and functionally similar ADC, Mirvetuximab Soravtansine (which employs a sulfo-SPDB-DM4 conjugate), provides valuable insight into the expected potency. The following table summarizes representative in vitro cytotoxicity data for Mirvetuximab Soravtansine in various cancer cell lines.
| Cell Line | Cancer Type | Target Antigen | IC50 (nM) | Reference |
| IGROV-1 | Ovarian Cancer | Folate Receptor Alpha (FRα) | 0.1 - 1 | [3] |
| OVCAR-3 | Ovarian Cancer | Folate Receptor Alpha (FRα) | Sub-nanomolar | [4] |
| KB | Cervical Cancer | Folate Receptor Alpha (FRα) | Sub-nanomolar | [4] |
Note: IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.
Signaling Pathways
The cytotoxic effect of DM4 culminates in the induction of apoptosis. The disruption of microtubule dynamics is a significant cellular stress that activates complex signaling cascades.
DM4-Induced Apoptosis Signaling Pathway
The primary pathway initiated by DM4-mediated microtubule disruption is the intrinsic, or mitochondrial, pathway of apoptosis. A key player in this process is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[5][6][7][8]
Caption: DM4-induced apoptosis signaling pathway.
Pathway Description:
-
Microtubule Disruption: Intracellular DM4 binds to tubulin, leading to the depolymerization of microtubules.
-
JNK Activation: This cytoskeletal stress activates the JNK signaling pathway.
-
Modulation of Bcl-2 Family Proteins: Activated JNK can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[7][8] This relieves their inhibitory effect on pro-apoptotic members like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, leading to the formation of pores (MOMP).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6][8]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
The preclinical evaluation of ADCs containing this compound involves a series of in vitro and in vivo assays to characterize their efficacy and mechanism of action.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free DM4 in complete cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
Caption: Workflow for in vitro cytotoxicity assay.
ADC Internalization Assay
Objective: To confirm that the ADC is internalized by target cells upon binding to the surface antigen.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.
-
Cell Treatment: Plate antigen-positive cells and incubate them with the fluorescently labeled ADC.
-
Time-Course Analysis: Analyze the cells at different time points (e.g., 0, 2, 6, 24 hours) to monitor the internalization process.
-
Detection:
-
Flow Cytometry: Quantify the increase in fluorescence intensity of the cell population over time.
-
Confocal Microscopy: Visualize the internalization and subcellular localization of the ADC within the cells.
-
-
Data Analysis: Plot the mean fluorescence intensity as a function of time to determine the rate and extent of internalization.
Caption: Workflow for ADC internalization assay.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the this compound ADC in a preclinical animal model.
Methodology:
-
Xenograft Model Establishment: Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.
-
Animal Grouping and Dosing: Randomize the tumor-bearing mice into different treatment groups:
-
Vehicle control
-
This compound ADC
-
Non-targeting control ADC
-
Unconjugated antibody
-
-
Treatment Administration: Administer the treatments intravenously at specified doses and schedules.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treated and control groups.
Conclusion
The this compound drug-linker conjugate represents a sophisticated and highly effective system for the targeted delivery of a potent cytotoxic agent to cancer cells. Its mechanism of action relies on the specific recognition of tumor antigens by the antibody, efficient internalization, and the controlled intracellular release of DM4 via glutathione-mediated cleavage of the disulfide linker. The released DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. A thorough understanding of this mechanism, supported by robust preclinical data from well-defined experimental protocols, is essential for the successful development of novel and effective antibody-drug conjugates for cancer therapy.
References
- 1. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 2. Anti-FOLR1 (Mirvetuximab)-sulfo-SPDB-DM4 ADC (IMGN853) - Creative Biolabs [creativebiolabs.net]
- 3. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sulfo-PDBA-DM4: Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-PDBA-DM4 is a critical component in the field of targeted cancer therapy, specifically in the design and construction of Antibody-Drug Conjugates (ADCs). It is a drug-linker conjugate, comprising the potent anti-tubulin agent DM4 and a glutathione-cleavable disulfide linker, Sulfo-PDBA. This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its application in ADC development.
Structure and Chemical Properties
This compound is meticulously designed to ensure stability in systemic circulation and facilitate the specific release of its cytotoxic payload within target cancer cells.
Chemical Structure
The this compound conjugate consists of two primary moieties:
-
DM4: A highly potent maytansinoid derivative that acts as the cytotoxic payload. Maytansinoids are known to inhibit tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2]
-
Sulfo-PDBA Linker: A sulfonated pyridyldithiobutyric acid (PDBA) linker. The key feature of this linker is the disulfide bond, which is susceptible to cleavage by intracellular reducing agents, most notably glutathione (B108866) (GSH). The sulfonate group enhances the aqueous solubility of the linker and the overall conjugate.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1461704-01-7 | [3] |
| Molecular Formula | C₄₂H₆₀ClN₃O₁₅S₃ | [3] |
| Molecular Weight | 978.58 g/mol | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Recommended to be stored at -20°C |
Mechanism of Action
The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step, targeted delivery process.
The process begins with the antibody component of the ADC selectively binding to a specific antigen overexpressed on the surface of cancer cells. This is followed by receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized.[4] The ADC is then trafficked to the lysosome. The high concentration of glutathione within the cancer cell facilitates the cleavage of the disulfide bond in the Sulfo-PDBA linker, releasing the active DM4 payload into the cytoplasm.[4] Free DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its corresponding ADCs.
Synthesis of the Maytansinoid Payload (DM4)
The synthesis of DM4 is a multi-step process that begins with the modification of maytansinol (B1676226). A detailed, step-by-step protocol is outlined below, based on established chemical literature.[2]
Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid
-
In a 500 mL flask under an argon atmosphere, add 150 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Add 75 mL of 2.5 M n-BuLi in hexanes (18.7 mmol) and cool the solution to -78°C in a dry ice/acetone bath.
Step 2: Conversion to Disulfide
-
The mercapto compound is then converted into a disulfide by reacting it with methyl methanethiolsulfonate (MeSSO₂Me).
Step 3: Esterification and Coupling with N-methyl-L-alanine
-
The resulting disulfide is converted into an N-hydroxysuccinimide ester.
-
This ester is then reacted with N-methyl-L-alanine to yield the carboxylic acid, which is purified via column chromatography over silica (B1680970) gel.[2]
Step 4: Coupling with Maytansinol
-
The purified carboxylic acid is reacted with maytansinol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride. This reaction produces a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe).
Step 5: Purification and Reduction
-
The diastereomeric mixture is separated by HPLC using a cyano-bonded column.
-
The desired L-amino acid-containing isomer is collected and reduced with dithiothreitol (B142953) to yield the final thiol-containing maytansinoid, DM4.
-
The final product is purified by HPLC.[2]
General Protocol for Antibody Conjugation with this compound
This protocol describes a general method for conjugating this compound to a monoclonal antibody (mAb) via disulfide exchange.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
A crosslinker such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers (e.g., PBS, sodium bicarbonate)
Procedure:
-
Antibody Modification:
-
React the mAb with a molar excess of SPDP in a suitable buffer (e.g., PBS with sodium bicarbonate) at room temperature for 1 hour. This step introduces pyridyl disulfide groups onto the antibody by reacting with lysine (B10760008) residues.
-
Remove excess, unreacted SPDP using a desalting column.[5]
-
-
Conjugation:
-
Add a molar excess of this compound (dissolved in DMSO) to the modified antibody solution.
-
Incubate the reaction mixture at 4°C for 18 hours to allow for the disulfide exchange reaction to occur, where the thiol on DM4 displaces the pyridine-2-thione group on the modified antibody.[5]
-
-
Purification:
-
Purify the resulting ADC from unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC-HPLC).
-
Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to quantify the inhibitory effect of released DM4 on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol
-
DM4 (or this compound to be cleaved in situ with a reducing agent)
-
Positive control (e.g., colchicine)
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin polymerization mix on ice, containing tubulin in General Tubulin Buffer with GTP and glycerol.
-
In a 96-well plate pre-warmed to 37°C, add serial dilutions of DM4 (or the test compound) and the controls.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[6][7]
-
The increase in absorbance corresponds to the extent of tubulin polymerization. The inhibitory effect of DM4 can be quantified by comparing the polymerization curves of the treated samples to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][8]
Downstream Signaling of Tubulin Inhibition
The inhibition of tubulin polymerization by DM4 triggers a cascade of intracellular events that culminate in apoptotic cell death.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest is associated with the activation of cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex. Activated Cdk1 can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2.[9] The inactivation of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. This involves the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[9]
Conclusion
This compound is a sophisticated and highly effective drug-linker system for the development of ADCs. Its design, which incorporates a potent cytotoxic payload and a linker that is selectively cleaved in the reducing environment of tumor cells, exemplifies the principles of targeted cancer therapy. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental protocols is paramount for researchers and drug development professionals working to advance the next generation of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Sulfo-PDBA-DM4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-PDBA-DM4 is a pivotal drug-linker conjugate that has garnered significant attention in the field of antibody-drug conjugates (ADCs), a class of targeted therapeutics revolutionizing cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a particular focus on its application in the development of potent and specific ADCs. The core of this conjugate lies in the synergy between its components: a highly potent cytotoxic maytansinoid payload, DM4, and a sophisticated, water-soluble linker, Sulfo-PDBA. This combination is designed to ensure stability in systemic circulation and facilitate targeted release of the cytotoxic agent within cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Discovery and Rationale
The development of this compound is rooted in the broader effort to enhance the therapeutic index of ADCs. Early generation ADCs faced challenges related to linker stability, hydrophobicity, and inefficient payload release. The discovery of the Sulfo-PDBA linker represents a significant advancement in addressing these issues. The inclusion of a sulfonate group imparts hydrophilicity to the linker, which improves the solubility and manufacturability of the resulting ADC. This modification also contributes to more favorable pharmacokinetic properties.
The payload, DM4 (ravtansine), is a derivative of maytansine, a potent microtubule-inhibiting agent.[1][2] Maytansinoids were initially explored as standalone chemotherapeutic agents but were found to have a narrow therapeutic window due to systemic toxicity.[3] By incorporating DM4 into an ADC, its potent cytotoxicity can be specifically directed to antigen-expressing tumor cells, thereby sparing healthy tissues.
The combination of the Sulfo-PDBA linker and the DM4 payload was conceived to create a stable yet cleavable ADC. The linker is designed to be stable in the bloodstream, preventing premature release of the toxic payload.[] Upon internalization into the target cancer cell, the linker is cleaved by intracellular mechanisms, releasing the highly potent DM4 to execute its cytotoxic function.[2]
Synthesis of this compound
Synthesis of DM4 (Ravtansine)
DM4 is a thiol-containing maytansinoid derivative. Its synthesis starts from the natural product maytansine, which undergoes a series of chemical modifications to introduce a thiol group, making it reactive for conjugation to a linker. The synthesis of various maytansinoid derivatives, including those with thiol and disulfide-containing moieties, has been described in the scientific literature and patents.[5]
Synthesis of the Sulfo-PDBA Linker
The Sulfo-PDBA linker is a heterobifunctional crosslinker. One end is designed to react with the DM4 payload, while the other end contains a reactive group for conjugation to an antibody. The "Sulfo-" component indicates the presence of a sulfonate group to enhance water solubility. The "PDBA" likely refers to a p-phenylenediboronic acid derivative, although some sources use "SPDB" (succinimidyl 4-(2-pyridyldithio)butanoate) in a similar context for related ADCs like Mirvetuximab Soravtansine. The synthesis of sulfonated linkers often involves the sulfonation of an aromatic core, followed by the introduction of the reactive functionalities. For instance, the synthesis of a related sulfonated linker, Butanoic acid, 4-(2-pyridinyldithio)-2-sulfo-, 1-(2,5-dioxo-1-pyrrolidinyl) ester, has been documented and involves the reaction of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC.
Conjugation of Sulfo-PDBA to DM4
The final step is the covalent linkage of the Sulfo-PDBA linker to the DM4 payload. This is typically achieved by reacting the thiol group of DM4 with a compatible reactive group on the linker, such as a maleimide (B117702) or a pyridyldithio group, to form a stable thioether or disulfide bond, respectively. The resulting this compound conjugate is then purified and characterized before its conjugation to a monoclonal antibody.
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound conjugate is a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of the payload.[6][7]
References
- 1. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 6. Portico [access.portico.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to Sulfo-PDBA-DM4 (Soravtansine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-PDBA-DM4, also known as Soravtansine (B3322474). It covers its synonyms, mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization and evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of antibody-drug conjugates (ADCs).
Synonyms and Nomenclature
This compound is a complex biomolecule with several interchangeable names used in scientific literature and commercial settings. Understanding these synonyms is crucial for comprehensive literature searches and clear communication within the research community.
-
Soravtansine: This is the United States Adopted Name (USAN) for the compound, signifying its recognition as a distinct pharmaceutical substance.[1][2]
-
This compound: This name explicitly describes its composition: a derivative of the potent cytotoxic agent DM4 linked via a Sulfo-PDBA (sulfonated pyridine-dithio-butyric acid) linker.[3][4]
-
Full Chemical Name: 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid.[1][2]
This compound is a key component of the antibody-drug conjugate (ADC) Mirvetuximab soravtansine, where it is conjugated to the anti-folate receptor alpha (FRα) antibody, Mirvetuximab, via a sulfo-SPDB linker.[5][6]
Mechanism of Action: A Targeted Approach to Cytotoxicity
The therapeutic efficacy of this compound is realized when it is part of an ADC. The mechanism of action can be dissected into a series of targeted events, culminating in the apoptotic death of cancer cells.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker (e.g., the disulfide bond in the Sulfo-PDBA linker), releasing the active cytotoxic payload, DM4.[7]
-
Tubulin Inhibition and Mitotic Arrest: The released DM4, a potent maytansinoid, binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to a collapse of the microtubule network. The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing the cell to arrest in the G2/M phase of the cell cycle.[5][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell, leading to apoptotic cell death.[9]
Mechanism of action of a DM4-containing ADC.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy of Soravtansine-containing ADCs from clinical and preclinical studies.
Table 1: Clinical Efficacy of Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer
| Clinical Trial | Number of Patients | Prior Therapies | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| SORAYA (NCT04296890) | 105 | 1-3 | 32.4% | 6.9 months |
| MIRASOL (NCT04209855) | 453 | 1-3 | 42.3% | 6.9 months |
Data from the SORAYA and MIRASOL clinical trials for Mirvetuximab soravtansine in patients with folate receptor alpha (FRα)-high, platinum-resistant ovarian cancer.
Table 2: Preclinical In Vitro Cytotoxicity of a DM4-ADC (T4H11-DM4)
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Cancer | ~1 |
| HCT116 | Colon Cancer | ~1 |
| HCT15 | Colon Cancer | ~1 |
| Caco-2 | Colon Cancer | ~1 |
| DLD-1 | Colon Cancer | ~10 |
| SW48 | Colon Cancer | ~10 |
| SW480 | Colon Cancer | ~10 |
IC50 values for the anti-DDR1 ADC, T4H11-DM4, in various colon cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound and its corresponding ADCs.
Synthesis of a Maytansinoid-Disulfide Linker-Drug Conjugate (Representative Protocol)
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is limited, the following represents a general procedure for the synthesis of a maytansinoid drug-linker conjugate with a cleavable disulfide bond, which is a key structural feature of this compound. This protocol is based on established methods for maytansinoid chemistry.
Materials:
-
Maytansinoid thiol precursor (e.g., DM4)
-
Heterobifunctional linker with a pyridyl disulfide group and an NHS ester (e.g., SPDB or a sulfonated version)
-
Anhydrous organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
-
Purification supplies (e.g., Silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Activation of the Linker: Dissolve the heterobifunctional linker in anhydrous DCM. Add an equimolar amount of the maytansinoid thiol precursor.
-
Thiol-Disulfide Exchange: Add a catalytic amount of DIPEA to the reaction mixture to facilitate the thiol-disulfide exchange reaction between the maytansinoid thiol and the pyridyl disulfide of the linker.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting drug-linker conjugate using silica gel column chromatography or preparative HPLC to obtain the final product with high purity.
-
Characterization: Confirm the identity and purity of the synthesized drug-linker conjugate using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General workflow for maytansinoid-linker synthesis.
Antibody-Drug Conjugation
This protocol describes the conjugation of a synthesized drug-linker, such as this compound, to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker conjugate with an NHS ester reactive group
-
Reducing agent (e.g., TCEP, DTT) for cysteine-linked conjugation
-
Reaction buffer (e.g., Borate buffer, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation (for cysteine conjugation): If conjugating to native or engineered cysteines, partially reduce the antibody by adding a controlled molar excess of a reducing agent like TCEP. Incubate at room temperature for a defined period (e.g., 1-2 hours) to expose the thiol groups.
-
Conjugation Reaction: Add the drug-linker conjugate (dissolved in a compatible organic solvent like DMSO) to the antibody solution at a specific molar ratio to achieve the desired Drug-to-Antibody Ratio (DAR). The reaction is typically carried out at room temperature or 4°C for several hours to overnight with gentle mixing.
-
Quenching: Quench any unreacted NHS esters by adding a molar excess of a small molecule amine, such as Tris or glycine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker, aggregated protein, and other reaction components using SEC or HIC.
-
Characterization: Characterize the purified ADC for critical quality attributes including DAR, drug distribution, monomer content, and binding affinity to its target antigen.
Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with an organic modifier like isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography: Inject the sample onto the equilibrated HIC column. Elute the ADC species with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic.
-
DAR Calculation: Calculate the weighted average DAR by integrating the peak areas of each species and multiplying by the corresponding number of drugs per antibody.
Workflow for DAR determination by HIC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to determine the in vitro potency (IC50) of an ADC.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control articles (unconjugated antibody, free drug)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound (Soravtansine) is a highly potent maytansinoid drug-linker that has demonstrated significant promise in the field of oncology, particularly as the payload in the ADC Mirvetuximab soravtansine. Its mechanism of action, involving targeted delivery and potent tubulin inhibition, leads to effective and specific cancer cell killing. The experimental protocols provided in this guide offer a framework for the synthesis, conjugation, and evaluation of ADCs containing this and similar payloads. Continued research and development in this area are crucial for advancing the next generation of targeted cancer therapies.
References
- 1. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Cleavable Linker Properties of Sulfo-PDBA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental methodologies, and applications of Sulfo-PDBA, a cleavable linker integral to the advancement of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs).
Introduction to Sulfo-PDBA
Sulfo-PDBA (Sulfonated Pyridyldithio Butanoic Acid derivative) is a chemically cleavable linker designed for the reversible conjugation of biomolecules. Its structure is characterized by a pyridyldithio moiety, which contains a disulfide bond susceptible to cleavage under reducing conditions, and a sulfonate group that imparts enhanced aqueous solubility. This strategic design allows for stable conjugation in systemic circulation and controlled release of a payload within the target cellular environment.
While the term "Sulfo-PDBA" is widely used, it is often used interchangeably with the well-characterized linker sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate). Both linkers share the same fundamental cleavage mechanism and functional advantages in bioconjugation. This guide will address the collective properties of this class of linkers, referring to them as Sulfo-PDBA/sulfo-SPDB.
The primary application of Sulfo-PDBA is in the construction of ADCs, where it covalently links a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb component of the ADC selectively binds to antigens overexpressed on the surface of cancer cells. Following binding, the ADC is internalized, and the linker is cleaved in the reducing environment of the cell, releasing the cytotoxic payload to induce cell death.
Core Properties of the Sulfo-PDBA Linker
The efficacy of an ADC is critically dependent on the properties of its linker. Sulfo-PDBA has been engineered to possess a balance of stability and controlled cleavability, which are essential for a successful therapeutic outcome.
Cleavage Mechanism
The key functional feature of the Sulfo-PDBA linker is its disulfide bond. This bond is relatively stable in the bloodstream (pH ~7.4), where the concentration of reducing agents is low. However, upon internalization into a target cell, the ADC is exposed to a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH).[1][2] The intracellular concentration of GSH is approximately 1,000-fold higher than in the plasma. This high GSH concentration facilitates the reductive cleavage of the disulfide bond, leading to the release of the conjugated payload.
The cleavage mechanism involves a thiol-disulfide exchange reaction, where glutathione attacks the disulfide bond of the linker, ultimately liberating the payload with a free thiol group.
Stability
The stability of the linker is paramount to prevent the premature release of the cytotoxic payload into systemic circulation, which could lead to off-target toxicity. The Sulfo-PDBA linker is designed to be highly stable in circulation, minimizing premature payload release.[] Studies have shown that ADCs constructed with disulfide-based linkers like sulfo-SPDB exhibit good stability in plasma.[4]
Solubility
The inclusion of a sulfonate group in the Sulfo-PDBA linker significantly enhances its hydrophilicity. This increased water solubility is advantageous for several reasons:
-
It facilitates the bioconjugation process, which is typically carried out in aqueous buffers.
-
It helps to prevent the aggregation of the often hydrophobic drug-linker complexes.
-
It can improve the overall pharmacokinetic properties of the resulting ADC.
Quantitative Data on Sulfo-PDBA/sulfo-SPDB Properties
The following tables summarize key quantitative data related to the performance of Sulfo-PDBA/sulfo-SPDB linkers, compiled from various studies.
| Parameter | Value | Conditions | Reference |
| Cleavage Half-life | |||
| in vitro (with GSH) | ~30 min - 2 h | 1-10 mM Glutathione, pH 7.4, 37°C | |
| in human plasma | > 7 days | 37°C | [5] |
| ADC Stability | |||
| % Payload remaining after 7 days in plasma | > 50% | in vivo mouse model | [5] |
| Cytotoxicity (IC50) | |||
| HER2-positive cell lines | Potent (nM range) | Anti-HER2 ADC with sulfo-SPDB-DM4 | |
| HER2-negative cell lines | Significantly less potent | Anti-HER2 ADC with sulfo-SPDB-DM4 |
Table 1: Performance Metrics of Sulfo-PDBA/sulfo-SPDB Linkers
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Sulfo-PDBA/sulfo-SPDB linker.
Antibody-Drug Conjugation Protocol
This protocol outlines the steps for conjugating a drug-linker complex, such as Sulfo-PDBA-DM4, to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or a similar NHS ester-functionalized drug-linker)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (for cysteine conjugation):
-
Prepare a solution of the mAb at a concentration of 1-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the this compound (dissolved in a small amount of DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 3-8 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 100 mM Tris) to the reaction mixture to consume any unreacted NHS ester of the linker.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Cleavage Assay
This protocol describes a method to assess the cleavage of the Sulfo-PDBA linker in the presence of glutathione.
Materials:
-
Purified ADC with a Sulfo-PDBA linker
-
Glutathione (GSH) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Analytical system (e.g., RP-HPLC, LC-MS)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC in the assay buffer at a known concentration.
-
Prepare a series of GSH solutions in the assay buffer at different concentrations (e.g., 0, 1, 5, 10 mM).
-
Initiate the cleavage reaction by adding the GSH solution to the ADC solution. The final volume should be consistent across all reactions.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction mixture.
-
Immediately quench the reaction by adding a suitable reagent (e.g., an alkylating agent like N-ethylmaleimide to cap free thiols) or by acidifying the sample.
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to separate and quantify the intact ADC, the released payload, and other reaction products.
-
Calculate the percentage of cleavage at each time point and for each GSH concentration.
-
Determine the cleavage kinetics (e.g., half-life) from the obtained data.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the Sulfo-PDBA linker.
Caption: Signaling pathway of an ADC utilizing a cleavable linker.
Caption: Experimental workflow for antibody-drug conjugation.
Caption: Logical relationship of Sulfo-PDBA linker properties.
References
Methodological & Application
Application Notes and Protocols for Sulfo-PDBA-DM4 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the Sulfo-PDBA-DM4 linker-payload to a monoclonal antibody (mAb) to generate an antibody-drug conjugate (ADC). Detailed protocols for the characterization of the resulting ADC are also included.
Introduction
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The this compound is a drug-linker conjugate comprising the potent maytansinoid tubulin inhibitor, DM4, and a glutathione-cleavable Sulfo-PDBA linker.[3][] This system is designed for the targeted delivery of DM4 to antigen-expressing cells, where the linker is cleaved in the intracellular environment, releasing the cytotoxic payload and inducing cell death.[][]
This document outlines the protocol for conjugating this compound to an antibody via cysteine residues, followed by detailed methods for characterizing the resulting ADC, including determination of the drug-to-antibody ratio (DAR), analysis of aggregation, and assessment of in vitro cytotoxicity.
Principle of the Method
The conjugation process involves a two-step reaction. First, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. Subsequently, the this compound, which contains a pyridyldithio group, reacts with the free thiols on the antibody to form a stable disulfide bond, covalently linking the DM4 payload to the antibody.
Materials and Equipment
Reagents
-
Monoclonal antibody (mAb) of interest
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
L-Arginine
-
Sodium chloride (NaCl)
-
Sodium phosphate (B84403) (monobasic and dibasic)
-
Polysorbate 20 (Tween 20)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
2-Propanol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Target antigen-positive and antigen-negative cell lines
Equipment
-
HPLC system with UV detector (for HIC and SEC)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
Mass spectrometer (optional, for confirmation)
-
Spectrophotometer or plate reader
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
pH meter
-
Pipettes and sterile consumables
Experimental Protocols
This compound Antibody Conjugation
This protocol is based on the general principles of cysteine-based conjugation with pyridyldithio-containing linkers.
4.1.1. Antibody Preparation and Reduction
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange is necessary.
-
Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour with gentle mixing.
4.1.2. Conjugation Reaction
-
Prepare this compound: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 5-fold molar excess of the this compound solution to the reduced antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate at room temperature for 2 hours with gentle mixing, protected from light.
4.1.3. Purification
-
Remove Unreacted Linker-Drug: Purify the ADC from unreacted this compound and other small molecules using a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with a formulation buffer (e.g., PBS with 0.01% Polysorbate 20).
-
Concentration: Concentrate the purified ADC to the desired concentration using a centrifugal filter unit.
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.
| Parameter | Recommended Value |
| Antibody Reduction | |
| Antibody Concentration | 5-10 mg/mL |
| TCEP Molar Excess | 2.5-fold |
| Incubation Temperature | 37°C |
| Incubation Time | 1 hour |
| Conjugation | |
| This compound Molar Excess | 5-fold |
| Reaction Solvent | DMSO (final concentration <10%) |
| Incubation Temperature | Room Temperature |
| Incubation Time | 2 hours |
Table 1: Recommended Reaction Conditions for this compound Conjugation
Characterization of the ADC
4.2.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which increases with the number of conjugated DM4 molecules.[3][6]
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% (v/v) 2-propanol.
-
Column: TSKgel Butyl-NPR, 4.6 mm x 10 cm.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: 0-100% B over 20 minutes.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula:
Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
| Parameter | Value |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄ in 25 mM NaPO₄, pH 7.0 |
| Mobile Phase B | 25 mM NaPO₄, pH 7.0, with 20% 2-propanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 280 nm |
| Gradient | 0-100% B over 20 minutes |
Table 2: HIC-HPLC Parameters for DAR Determination
4.2.2. Analysis of Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments.[7][8]
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peaks corresponding to the monomer and any high molecular weight species (aggregates). The percentage of aggregate is calculated as:
% Aggregate = (Area of Aggregate Peaks / Total Area of all Peaks) × 100
| Parameter | Value |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes (isocratic) |
Table 3: SEC-HPLC Parameters for Aggregation Analysis
4.2.3. In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.[1][2]
-
Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT/XTT Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
| Parameter | Recommended Condition |
| Cell Seeding Density | 5,000-10,000 cells/well |
| Incubation with ADC | 72-96 hours |
| MTT Concentration | 0.5 mg/mL |
| MTT Incubation | 2-4 hours |
| Absorbance Wavelength | 570 nm (MTT), 450 nm (XTT) |
Table 4: Parameters for In Vitro Cytotoxicity Assay
Data Interpretation
-
DAR: A successful conjugation should yield an ADC with a desired average DAR, typically between 2 and 4. The HIC-HPLC chromatogram will show a distribution of species with different drug loads.
-
Aggregation: The SEC-HPLC analysis should confirm a high percentage of monomeric ADC, typically >95%, indicating that the conjugation process has not induced significant aggregation.
-
Cytotoxicity: The ADC should demonstrate potent and specific cytotoxicity towards antigen-positive cells, with a significantly lower effect on antigen-negative cells. The IC₅₀ value for the ADC on target cells should be in the nanomolar or picomolar range.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction | Increase TCEP molar excess or incubation time. Ensure TCEP is fresh. |
| Insufficient this compound | Increase molar excess of this compound. | |
| High Aggregation | High concentration of organic solvent | Ensure final DMSO concentration is below 10%. |
| Inappropriate buffer conditions | Optimize pH and ionic strength of the conjugation buffer. | |
| Low Cytotoxicity | Low DAR | Optimize conjugation to achieve a higher DAR. |
| Loss of antibody binding affinity | Perform a binding assay (e.g., ELISA, SPR) to confirm antibody integrity. | |
| Inactive DM4 | Verify the quality and activity of the this compound reagent. |
Table 5: Troubleshooting Guide for this compound Conjugation
Conclusion
This document provides a detailed framework for the successful conjugation of this compound to a monoclonal antibody and the subsequent characterization of the resulting ADC. Adherence to these protocols will enable researchers to generate high-quality ADCs for preclinical evaluation. It is recommended that specific parameters, such as molar ratios and incubation times, be optimized for each specific antibody to achieve the desired product characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. agilent.com [agilent.com]
Preclinical Testing of Sulfo-PDBA-DM4 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Sulfo-PDBA-DM4 linker-payload system. These guidelines are intended to assist in the systematic assessment of ADC efficacy, selectivity, and safety, crucial for advancing promising candidates toward clinical development.
Introduction to this compound ADCs
Antibody-drug conjugates represent a powerful class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The this compound system comprises three key components:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells.
-
Sulfo-PDBA Linker: A sulfonated, pyridine-disulfide-based cleavable linker. The sulfonation enhances water solubility and improves pharmacokinetic properties. The disulfide bond is designed to be stable in systemic circulation but is readily cleaved by intracellular reducing agents like glutathione, which are found at higher concentrations inside cells.[]
-
DM4 Payload: A potent maytansinoid cytotoxic agent that inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2][3]
The targeted delivery and intracellular release mechanism of this compound ADCs aim to maximize anti-tumor activity while sparing healthy tissues.[]
Data Presentation: Illustrative Preclinical Data
The following tables summarize representative quantitative data from preclinical studies of ADCs with similar characteristics to this compound conjugates. This data is intended to provide a reference for expected outcomes in preclinical testing.
Table 1: In Vitro Cytotoxicity of a Representative DM4-ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Tumor Cell Line A | High | 5.8 |
| Tumor Cell Line B | Moderate | 25.2 |
| Tumor Cell Line C | Low/Negative | >1000 |
| Normal Cell Line | Negative | >1000 |
IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.
Table 2: In Vivo Anti-Tumor Efficacy in a Xenograft Model (Tumor Cell Line A)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | Once weekly x 3 | 0 | 0/8 |
| Non-binding ADC | 5 | Once weekly x 3 | 15 | 0/8 |
| Unconjugated Antibody | 5 | Once weekly x 3 | 25 | 0/8 |
| This compound ADC | 1 | Once weekly x 3 | 75 | 2/8 |
| This compound ADC | 3 | Once weekly x 3 | 98 | 6/8 |
| This compound ADC | 5 | Once weekly x 3 | 105 (regression) | 8/8 |
Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Table 3: Illustrative Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Clearance (CL) | 0.5 mL/h/kg |
| Volume of Distribution (Vd) | 50 mL/kg |
| Half-life (t1/2) | 70 hours |
| AUC (0-inf) | 10,000 h*µg/mL |
These parameters are for the total antibody portion of the ADC.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC using a tetrazolium-based (e.g., MTT) assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM4 payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 in complete culture medium.
-
Treatment: Remove the old medium from the cell plates and add the prepared compound dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vitro Bystander Killing Assay
This assay evaluates the ability of the released DM4 payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC and a non-cleavable linker ADC as a control
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include control wells with only the antigen-negative cells.
-
ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of the this compound ADC and the control ADC.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry. Gate on the GFP-positive population to determine the viability of the antigen-negative cells.
-
High-Content Imaging: Image the plates and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the treated co-culture to the viability in the untreated co-culture.
In Vivo Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft model to assess the anti-tumor activity of a this compound ADC.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cell line with high target antigen expression
-
Matrigel (optional)
-
This compound ADC, vehicle control, unconjugated antibody, and a non-binding control ADC
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the ADC and control articles intravenously according to the defined dosing schedule and volume.
-
Efficacy Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a general indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on a predetermined time point.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Analyze survival data using Kaplan-Meier curves if applicable.
-
Visualizations
Mechanism of Action of this compound ADC
Caption: Intracellular pathway of a this compound ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow for the in vitro cytotoxicity assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo xenograft efficacy study.
References
Application Notes and Protocols for Sulfo-PDBA-DM4 ADC Formulation and Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This is achieved by linking a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen to a highly potent small molecule drug via a stable linker.
This document provides detailed application notes and protocols for the formulation and preparation of an ADC utilizing the Sulfo-PDBA-DM4 drug-linker conjugate. Sulfo-PDBA is a glutathione-cleavable linker, and DM4 is a potent maytansinoid tubulin inhibitor.[1][] The inclusion of a sulfonate group in the linker enhances its water solubility.[3] Upon internalization of the ADC into a target cancer cell, the disulfide bond in the Sulfo-PDBA linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload and inducing cell death.[][]
These guidelines cover the essential steps for conjugation, purification, characterization, and formulation of a this compound ADC, along with protocols for in vitro cytotoxicity assessment.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier | Notes |
| Antibody | Monoclonal Antibody (mAb) of interest | Various | Ensure high purity (>95%) and appropriate buffer |
| Drug-Linker | This compound | MedchemExpress, BOC Sciences | Store as per manufacturer's instructions |
| Reagents | Tris(2-carboxyethyl)phosphine (TCEP) | Various | For antibody reduction |
| N-acetylcysteine | Various | To quench the conjugation reaction | |
| Dimethylacetamide (DMA) | Various | Co-solvent for drug-linker | |
| Histidine | Various | Formulation buffer component | |
| Trehalose (B1683222) | Various | Formulation stabilizer | |
| Polysorbate 20 | Various | Formulation stabilizer | |
| Phosphate Buffered Saline (PBS) | Various | For buffer exchange | |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Various | For cytotoxicity assay | |
| SDS (Sodium dodecyl sulfate) | Various | For cytotoxicity assay | |
| Consumables | Dialysis cassettes (e.g., 10K MWCO) | Various | For purification |
| 96-well plates | Various | For cytotoxicity assay | |
| Centrifugal filter units (e.g., 30K MWCO) | Various | For buffer exchange and concentration | |
| Equipment | UV-Vis Spectrophotometer | Various | For concentration and DAR determination |
| HPLC/UPLC system with SEC and HIC columns | Various | For purity and aggregation analysis | |
| LC-MS system | Various | For DAR determination and characterization | |
| Cell culture incubator | Various | For cytotoxicity assay | |
| Plate reader | Various | For cytotoxicity assay |
ADC Preparation and Formulation Workflow
The overall workflow for the preparation and formulation of a this compound ADC is depicted below.
Figure 1. Overall workflow for this compound ADC preparation and formulation.
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Prepare the monoclonal antibody (mAb) in a conjugation buffer (e.g., 50 mM PBS, 10 mM EDTA, pH 7.5).[3]
-
To the mAb solution, add a freshly prepared solution of TCEP hydrochloride. A molar excess of 2 to 4 equivalents of TCEP per antibody is typically used.[3]
-
Incubate the reaction mixture at room temperature for 1-3 hours with gentle mixing.
-
The extent of reduction can be monitored by analytical methods such as Ellman's assay to quantify free thiols.
Conjugation with this compound
This protocol details the conjugation of the reduced antibody with the this compound drug-linker.
-
Dissolve the this compound in a suitable organic co-solvent such as dimethylacetamide (DMA) to a final concentration of around 10 mM.[5]
-
Add the this compound solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 equivalents per antibody) is typically used.[3][5] The final concentration of the organic co-solvent should be kept low (e.g., <10% v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
Quenching and Purification
This protocol describes the quenching of the unreacted drug-linker and purification of the ADC.
-
To quench the reaction, add a molar excess of a thiol-containing reagent such as N-acetylcysteine.
-
Purify the ADC from unreacted drug-linker and other small molecules using dialysis against a suitable buffer (e.g., PBS) or size-exclusion chromatography (SEC).
Formulation of the ADC
This protocol outlines the formulation of the purified ADC into a stable buffer.
-
Exchange the buffer of the purified ADC into the final formulation buffer using dialysis or centrifugal filter units. A common formulation buffer for maytansinoid-based ADCs is a histidine buffer (e.g., 20 mM histidine, pH 5.2) containing stabilizers such as trehalose (e.g., 5% w/v).[3]
-
Adjust the final concentration of the ADC as required.
-
Sterile filter the final formulated ADC solution.
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
-
UV-Vis Spectroscopy: This method relies on the differential absorbance of the antibody and the drug at specific wavelengths. The concentrations of the antibody and the conjugated drug can be calculated using their respective extinction coefficients.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more accurate method that provides the mass of the intact ADC.[6] The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody. LC-MS can also provide information on the distribution of different drug-loaded species.[6]
Table 1: Example DAR Determination by LC-MS
| ADC Species | Measured Mass (Da) | Calculated Drug Load |
| Unconjugated mAb | 148,000 | 0 |
| ADC Peak 1 | 149,957 | 2 |
| ADC Peak 2 | 151,914 | 4 |
| ADC Peak 3 | 153,871 | 6 |
| Average DAR | ~3.8 |
Purity and Aggregation Analysis
The purity and aggregation of the ADC should be assessed to ensure its quality and stability.
-
Size-Exclusion Chromatography (SEC-HPLC): This is the standard method for quantifying high molecular weight species (aggregates) and fragments. The ADC should ideally show a high percentage of monomeric species.
Table 2: Example Purity and Stability Data
| Formulation Buffer | Storage Condition | Time (Days) | Monomer (%) | Aggregate (%) |
| Histidine, pH 5.2 | 4°C | 0 | 99.5 | 0.5 |
| Histidine, pH 5.2 | 4°C | 30 | 99.2 | 0.8 |
| PBS, pH 7.4 | 4°C | 0 | 99.4 | 0.6 |
| PBS, pH 7.4 | 4°C | 30 | 98.1 | 1.9 |
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro. The MTT assay is a commonly used colorimetric method for this purpose.[7][8]
Protocol for MTT Assay:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to attach overnight.[9]
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period of 72-120 hours.[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 3: Example In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | Positive | This compound ADC | 1.5 |
| Cell Line A | Positive | Free DM4 | 0.1 |
| Cell Line A | Positive | Unconjugated mAb | >1000 |
| Cell Line B | Negative | This compound ADC | >1000 |
Signaling Pathway and Mechanism of Action
The mechanism of action of a this compound ADC involves several key steps, from binding to the target cell to the induction of apoptosis.
Figure 2. Mechanism of action of a this compound ADC.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the formulation and preparation of this compound ADCs. Adherence to these methodologies will enable researchers and drug development professionals to produce and characterize these complex biotherapeutics with high quality and consistency, facilitating their preclinical and clinical development. The provided tables and diagrams serve as valuable tools for data presentation and understanding the underlying scientific principles.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Sulfo-PDBA-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. This application note provides detailed protocols and data for evaluating the in vivo efficacy of ADCs utilizing the Sulfo-PDBA-DM4 drug-linker technology. The Sulfo-PDBA linker is a cleavable linker designed for stable circulation and efficient intracellular release of the potent maytansinoid payload, DM4.[1] DM4 is a microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3][] The protocols outlined herein are based on established methodologies for preclinical ADC evaluation in xenograft models.[1][2][5]
Mechanism of Action
The therapeutic effect of a this compound ADC is initiated by the specific binding of the monoclonal antibody component to a target antigen expressed on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the Sulfo-PDBA linker, releasing the active DM4 payload into the cytoplasm. The released DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[1][2][]
Data Presentation: In Vivo Efficacy in Ovarian Cancer Xenograft Model
The following table summarizes the anti-tumor efficacy of a CDH6-targeting ADC conjugated with sulfo-SPDB-DM4 in a subcutaneous OVCAR3 ovarian cancer xenograft model in NSG mice. Data is adapted from a comparative study.[3]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Single i.v. dose | 450 ± 50 | 0 |
| Control ADC | 5 | Single i.v. dose | 425 ± 45 | 5.6 |
| CDH6-sulfo-SPDB-DM4 | 1.25 | Single i.v. dose | 250 ± 30 | 44.4 |
| CDH6-sulfo-SPDB-DM4 | 2.5 | Single i.v. dose | 125 ± 20 | 72.2 |
| CDH6-sulfo-SPDB-DM4 | 5 | Single i.v. dose | 50 ± 10 | 88.9 |
Experimental Protocols
A generalized workflow for conducting in vivo xenograft studies with a this compound ADC is presented below.
Protocol 1: OVCAR-3 Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing and evaluating the efficacy of a this compound ADC in an OVCAR-3 subcutaneous xenograft mouse model.[3][5][7]
Materials:
-
Human ovarian adenocarcinoma cell line (OVCAR-3)
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null or NSG mice, 6-8 weeks old)[2][3]
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and insulin)[8]
-
Matrigel
-
Sterile phosphate-buffered saline (PBS)
-
This compound ADC and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture OVCAR-3 cells in appropriate media and conditions to maintain logarithmic growth.
-
Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[2]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[2][5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size, typically 100-200 mm³. Measure tumor dimensions with calipers twice weekly. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[1][9]
-
Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups (n=5-10 mice per group) to ensure a similar average tumor volume across all groups.[1]
-
ADC Administration: Prepare the this compound ADC and vehicle control in a sterile vehicle solution (e.g., PBS) on the day of dosing. Administer the treatments intravenously (i.v.) via the tail vein.[2][3]
-
Data Collection:
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. Euthanize mice according to institutional guidelines and collect tumors and select organs for further analysis.[2]
Protocol 2: Data Analysis and Interpretation
Procedure:
-
Tumor Growth Inhibition (TGI): Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group using the following formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.[10]
-
Toxicity Assessment: Evaluate toxicity by monitoring changes in body weight and any clinical signs of adverse effects. Significant weight loss (e.g., >20%) may indicate toxicity.
Conclusion
The use of this compound ADCs in preclinical xenograft models is a critical step in evaluating their therapeutic potential. The protocols and data presented here provide a framework for designing and executing robust in vivo efficacy and tolerability studies. Careful selection of the target antigen, appropriate animal models, and well-designed treatment regimens will yield valuable insights to guide the clinical development of novel ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 7. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Sulfo-PDBA-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The Sulfo-PDBA-DM4 system utilizes a monoclonal antibody conjugated to the maytansinoid derivative DM4, a potent microtubule-disrupting agent, via a glutathione-cleavable Sulfo-PDBA linker.[1][2] The DM4 payload induces mitotic arrest and subsequent apoptosis in target cancer cells.[][][5] The Sulfo-PDBA linker is designed to be stable in circulation and release the active DM4 payload within the reducing environment of the target cell.[1][]
Thorough characterization of this compound ADCs is critical to ensure their safety, efficacy, and batch-to-batch consistency.[7][8] This document provides detailed application notes and protocols for the essential analytical methods used to characterize these complex biotherapeutics.
Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[][9]
Physicochemical Characterization
A comprehensive suite of analytical techniques is required to fully characterize the physicochemical properties of a this compound ADC. These methods assess the drug-to-antibody ratio (DAR), purity, aggregation state, and stability of the conjugate.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the DAR of cysteine-linked ADCs.[10][11][12] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated DM4 molecules increases, so does the hydrophobicity and retention time on the HIC column.[13][14]
Experimental Protocol: HIC for DAR Analysis
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[14]
-
Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 30 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)
Data Presentation: HIC-Based DAR Profile
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR0 (Unconjugated mAb) | 8.5 | 15.2 |
| DAR2 | 12.1 | 35.8 |
| DAR4 | 15.3 | 40.5 |
| DAR6 | 17.9 | 7.3 |
| DAR8 | 19.8 | 1.2 |
| Average DAR | 3.5 |
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and fragments.[13][15] Due to the increased hydrophobicity of ADCs, careful method development is required to minimize non-specific interactions with the SEC stationary phase.[13][15]
Experimental Protocol: SEC for Aggregation Analysis
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).[15]
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.8-1.0 mL/min.[16]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregate, and any fragments. The percentage of aggregate is calculated as: % Aggregate = (Aggregate Peak Area / Total Peak Area) * 100
Data Presentation: SEC Analysis of ADC Aggregation
| Species | Retention Time (min) | Relative Peak Area (%) |
| Aggregate | 9.2 | 2.1 |
| Monomer | 12.5 | 97.5 |
| Fragment | 15.8 | 0.4 |
Purity and Integrity by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and integrity of the ADC under both reducing and non-reducing conditions.
Experimental Protocol: SDS-PAGE
-
Sample Preparation:
-
Non-reducing: Mix 10 µg of ADC with non-reducing sample buffer.
-
Reducing: Mix 10 µg of ADC with reducing sample buffer containing β-mercaptoethanol or DTT. Heat at 95°C for 5 minutes.
-
-
Electrophoresis: Load samples onto a 4-20% Tris-Glycine gel and run at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
Imaging: Image the gel using a suitable gel documentation system.
-
Data Analysis: Assess the presence of any unexpected bands, which may indicate impurities or degradation products. Under reducing conditions, the heavy and light chains of the antibody should be visible.
Data Presentation: SDS-PAGE Analysis
| Condition | Expected Bands | Observed Bands | Purity (%) |
| Non-reducing | ~150 kDa | Single major band at ~150 kDa | >98% |
| Reducing | ~50 kDa (Heavy Chain), ~25 kDa (Light Chain) | Two major bands at ~50 kDa and ~25 kDa | >98% |
Intact Mass Analysis by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and can be used to confirm the DAR distribution.[17][18][19]
Experimental Protocol: LC-MS for Intact ADC Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatography: A reversed-phase column with a shallow gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the intact ADC (e.g., m/z 1000-4000).
-
Deconvolution: Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.
-
Data Analysis: Identify the mass peaks corresponding to the different DAR species and calculate the average DAR.
Data Presentation: Intact Mass Analysis Summary
| DAR Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 148,002 | 14.9 |
| DAR2 | 149,958 | 149,960 | 36.1 |
| DAR4 | 151,916 | 151,918 | 40.2 |
| DAR6 | 153,874 | 153,875 | 7.5 |
| DAR8 | 155,832 | 155,833 | 1.3 |
| Average DAR | 3.5 |
Functional Characterization
Functional assays are essential to confirm that the ADC retains its target binding affinity and exhibits potent, target-dependent cytotoxicity.
Target Binding Affinity by ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to determine the binding affinity of the ADC to its target antigen.[20]
Experimental Protocol: Binding ELISA
-
Plate Coating: Coat a 96-well plate with the target antigen overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
ADC Incubation: Add serial dilutions of the this compound ADC and the unconjugated mAb to the plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
-
Development: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance versus the antibody concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Data Presentation: ELISA Binding Affinity
| Molecule | Target Antigen EC50 (nM) |
| Unconjugated mAb | 1.2 |
| This compound ADC | 1.5 |
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the ADC is typically evaluated using a cell-based assay, such as the MTT or CellTiter-Glo assay, on both antigen-positive and antigen-negative cell lines.[21][22][23][24]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated mAb, and free DM4. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.[21]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability versus the concentration and determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| BT-474 | High | This compound ADC | 0.8 |
| BT-474 | High | Free DM4 | 0.05 |
| BT-474 | High | Unconjugated mAb | >1000 |
| MCF-7 | Low | This compound ADC | >1000 |
| MCF-7 | Low | Free DM4 | 0.1 |
| MCF-7 | Low | Unconjugated mAb | >1000 |
Stability Assessment
The stability of the ADC is a critical quality attribute that can impact its safety and efficacy.[7][25] Stability is assessed under various stress conditions, such as elevated temperature and in the presence of plasma.
Experimental Protocol: Thermal Stability
-
Incubation: Incubate aliquots of the ADC at various temperatures (e.g., 4°C, 25°C, 40°C) for different time points (e.g., 1, 2, 4 weeks).
-
Analysis: At each time point, analyze the samples using SEC for aggregation and HIC for changes in the DAR profile.
Experimental Protocol: Plasma Stability
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples for the presence of free DM4 using a sensitive method like LC-MS/MS.[26]
Data Presentation: Stability Summary
| Condition | Duration | Aggregation (% increase) | Average DAR (change) | Free DM4 Release (%) |
| 40°C | 4 weeks | 5.2 | -0.3 | Not Applicable |
| Human Plasma, 37°C | 72 hours | Not Applicable | Not Applicable | < 2% |
Conclusion
The methods outlined in this document provide a comprehensive framework for the characterization of this compound ADCs. A combination of physicochemical and functional assays is essential to ensure the quality, consistency, and efficacy of these complex biotherapeutics. The provided protocols and data tables serve as a guide for researchers and drug developers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 5. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 7. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 26. ricerca.unich.it [ricerca.unich.it]
Troubleshooting & Optimization
Sulfo-PDBA-DM4 ADC Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Sulfo-PDBA-DM4 Antibody-Drug Conjugates (ADCs) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is an ADC agent-linker conjugate used in the development of targeted cancer therapies.[1] It consists of two key components:
-
DM4: A potent maytansinoid cytotoxic payload that kills cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[][3]
-
Sulfo-PDBA: A linker that connects the DM4 payload to an antibody. The "sulfo" group enhances the water solubility of the conjugate.[][] This linker contains a disulfide bond, making it cleavable by intracellular reducing agents like glutathione, ensuring the payload is released inside the target cell.[][5]
Q2: What are the primary stability challenges with this compound ADCs?
A: The main stability issues are aggregation and premature deconjugation of the DM4 payload. The complex structure of ADCs means their stability can be influenced by the antibody, the linker, and the payload itself.[6][7] The conjugation of the highly hydrophobic DM4 payload can destabilize the antibody, increasing its propensity to aggregate.[][9] Furthermore, the linker must be stable in circulation but cleavable inside the target cell, a balance that can be challenging to achieve.[6]
Q3: Why is my this compound ADC aggregating in solution?
A: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like DM4.[][10] The primary cause is the increased surface hydrophobicity of the antibody after conjugation, which promotes self-association.[11] Several factors can exacerbate aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated DM4 molecules increases the overall hydrophobicity and the likelihood of aggregation.[9][11]
-
Inappropriate Buffer Conditions: Suboptimal pH and ionic strength can compromise protein stability.[10][11]
-
Thermal Stress: Elevated temperatures can denature the antibody component.[11]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation and should be avoided.[11]
Q4: What causes the premature release of the DM4 payload?
A: Premature release of the DM4 payload, also known as deconjugation, occurs when the linker is cleaved before the ADC reaches the target tumor cell. For this compound, the linker's disulfide bond is designed to be cleaved in the highly reductive environment inside a cell.[] However, this bond can be susceptible to cleavage by reducing agents present in the systemic circulation, leading to off-target toxicity and reduced efficacy.[] Contaminating proteases in the antibody preparation could also potentially cleave the linker or the antibody.[11]
Q5: What are the recommended storage conditions for this compound ADCs?
A: To maintain stability and efficacy, ADCs generally require storage at ultra-cold temperatures, typically between -20°C and -80°C.[13] It is crucial to prevent temperature fluctuations during storage and transport.[13] For liquid formulations, repeated freeze-thaw cycles are a primary cause of aggregation and must be avoided; it is recommended to aliquot the ADC into single-use volumes before freezing.[11] Lyophilization (freeze-drying) in the presence of stabilizing buffers containing cryoprotectants can be an effective strategy for long-term storage.[14]
Troubleshooting Guides
Problem: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) or visible precipitates form in the solution.[11]
Workflow for Troubleshooting Aggregation
Caption: Workflow for diagnosing and mitigating ADC aggregation.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases hydrophobicity and the risk of aggregation.[11] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[11] |
| Hydrophobic Interactions | The hydrophobic DM4 payload drives aggregation.[] Consider including excipients like polysorbate 80 or sucrose (B13894) in the formulation to mitigate these interactions.[11][14] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer significantly impact protein stability.[10] Conduct a buffer screening study to identify the optimal pH and salt concentration. Histidine and citrate (B86180) buffers are commonly used for ADCs.[11] |
| Freeze-Thaw or Thermal Stress | Repeated freeze-thaw cycles or exposure to high temperatures can induce aggregation.[11] Aliquot the ADC into single-use volumes for storage at stable ultra-cold temperatures (e.g., -80°C).[13] |
Problem: Premature Payload Deconjugation
Symptom: Analysis by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) shows a decrease in the average DAR over time.[15] Reverse-Phase HPLC (RP-HPLC) may detect free DM4 in the solution.[16]
Mechanism of Intended Payload Release
Caption: Intended intracellular release of DM4 via disulfide linker cleavage.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Linker Instability in Buffer | The disulfide linker can be cleaved by reducing agents. Ensure all buffer components are non-reducing and of high purity. Confirm that no reducing agents from prior steps (e.g., antibody reduction) have carried over.[11] |
| Enzymatic Degradation | Contaminating proteases from the antibody manufacturing process could potentially degrade the linker or antibody.[11] Ensure high purity of the monoclonal antibody before conjugation and consider the use of protease inhibitors during processing if necessary. |
| Inherent Linker Lability | The specific disulfide bond in the linker may have inherent instability in the formulation or in plasma. If buffer optimization does not solve the issue, a more stable linker chemistry, such as a hindered disulfide linker or a non-cleavable linker, may need to be explored.[] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[11]
-
Materials:
-
ADC Sample (approx. 1 mg/mL)
-
SEC Column (e.g., suitable for protein separation in the 100-1000 kDa range)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other formulation buffer[11]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Inject a defined volume (e.g., 10-20 µL) of the ADC sample onto the column.
-
Run the separation isocratically for a sufficient time (e.g., 15-20 minutes) to allow for the elution of monomer and aggregate species.
-
Integrate the peak areas for the monomer and the high molecular weight species (which elute earlier than the monomer).
-
Calculate the percentage of aggregation: % Aggregate = (Area of HMWS / Total Area of all peaks) * 100.
-
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[11]
-
Procedure:
-
Prepare aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in its formulation buffer.
-
Subject individual aliquots to various stress conditions, including an unstressed control stored at -80°C.
-
Acid/Base Hydrolysis: Adjust pH to 3.0 with HCl and pH to 10.0 with NaOH; incubate at 40°C for 24-48 hours.
-
Oxidation: Add 0.1% H₂O₂ and incubate at room temperature for 24 hours.[11]
-
Thermal Stress: Incubate at an elevated temperature (e.g., 50°C) for 1-7 days.[11]
-
Photostability: Expose to light according to ICH Q1B guidelines.[11]
-
At designated time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples and the control using a suite of stability-indicating methods:
-
SEC: To measure aggregation and fragmentation.
-
HIC or RP-MS: To measure changes in average DAR and deconjugation.
-
RP-HPLC: To detect the release of free payload.
-
-
Data Summary Tables
Table 1: Summary of Common Instability Issues and Mitigation Strategies
| Issue | Primary Cause(s) | Key Analytical Method(s) | Mitigation Strategy |
| Aggregation | Increased hydrophobicity from payload, high DAR, suboptimal buffer (pH, ionic strength), thermal/freeze-thaw stress.[][11] | Size Exclusion Chromatography (SEC) | Optimize DAR, screen for stabilizing buffer/excipients, control storage temperature, avoid freeze-thaw cycles.[11][14] |
| Deconjugation | Cleavage of disulfide linker by reducing agents, enzymatic degradation.[11][] | HIC, RP-HPLC, Mass Spectrometry | Use non-reducing buffers, ensure high purity of mAb, consider more stable linker chemistry.[11] |
| Fragmentation | Hydrolysis of the antibody backbone under acidic or basic conditions. | SEC, SDS-PAGE | Maintain optimal pH in formulation buffer.[11] |
Table 2: Example Formulation Components for ADC Stability
| Component | Example(s) | Typical Concentration | Purpose |
| Buffering Agent | Histidine, Citrate, Phosphate | 10-25 mM | Maintain optimal pH for stability (typically pH 5.5 - 7.0).[11] |
| Cryo/Lyoprotectant | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the ADC during freezing and/or lyophilization.[11] |
| Surfactant | Polysorbate 80, Polysorbate 20 | 0.01-0.05% (w/v) | Prevent surface-induced aggregation and aggregation from hydrophobic interactions.[11] |
| Tonicity Modifier | NaCl | 50-150 mM | Adjust the tonicity of the formulation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 13. susupport.com [susupport.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Optimizing Sulfo-PDBA-DM4 Conjugation Reactions
Welcome to the technical support center for Sulfo-PDBA-DM4 conjugation. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the conjugation of this compound to antibodies.
Q1: My final Drug-to-Antibody Ratio (DAR) is consistently too low. What are the potential causes and how can I fix it?
A: A low DAR is a frequent issue that can stem from several factors related to the antibody, the reagents, or the reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Inefficient Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be sufficiently reduced to expose free thiol (-SH) groups.
-
Solution: Increase the molar excess of the reducing agent (e.g., TCEP, DTT). Ensure the reducing agent is fresh and has been stored correctly. Optimize incubation time and temperature (e.g., 1-2 hours at 37°C) to ensure complete reduction without denaturing the antibody.[1]
-
-
Hydrolysis of Linker: The NHS-ester on the linker portion of the drug-linker conjugate can hydrolyze in aqueous buffers, rendering it inactive for conjugation.
-
Incorrect Stoichiometry: An insufficient molar ratio of the this compound to the antibody will result in fewer conjugation events.
-
Solution: Increase the molar excess of the this compound conjugate. A 10-fold molar excess has been used in some protocols.[3] Titrate the ratio to find the optimal balance for your specific antibody.
-
-
Suboptimal Reaction Buffer: The pH of the reaction buffer is critical for the stability and reactivity of both the antibody's thiol groups and the linker.
-
Solution: Maintain a reaction pH between 6.5 and 7.5. Buffers like PBS containing EDTA (to chelate trace metals that can catalyze thiol oxidation) are commonly used.
-
-
Presence of Trisulfide Bonds: Antibodies can contain trisulfide bonds which may react with the DM4 payload, affecting the intended conjugation pathway and potentially leading to inaccurate DAR measurements or product heterogeneity.[4]
-
Solution: Characterize the antibody starting material for the presence of trisulfide bonds. If high levels are present, consider optimizing cell culture conditions or implementing a mild reduction/re-oxidation step before conjugation.[4]
-
Q2: I am observing significant aggregation of my ADC after the conjugation reaction. What causes this and how can I prevent it?
A: ADC aggregation is often driven by the increased hydrophobicity of the conjugate, particularly at higher DARs.[1] The DM4 payload is hydrophobic, and attaching multiple molecules to an antibody can promote self-association.
Possible Causes & Mitigation Strategies:
-
High DAR: Higher DAR values directly increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Solution: Target a lower average DAR by reducing the molar excess of the this compound during the reaction. The optimal DAR is a balance between efficacy and physicochemical stability.[5]
-
-
Inadequate Formulation Buffer: The final buffer may not be suitable for the hydrophobicity of the ADC.
-
Solution: Screen different formulation buffers. Adjusting the pH or including excipients such as polysorbates (e.g., Polysorbate 20 or 80), sucrose, or amino acids (e.g., glycine, arginine) can help improve solubility and prevent aggregation.[1]
-
-
Process-Induced Stress: Purification steps like tangential flow filtration (TFF) or certain chromatography methods can introduce physical stress that induces aggregation.[1]
-
Solution: Optimize purification conditions to be as gentle as possible. Ensure flow rates are not excessive and avoid harsh buffer transitions.
-
-
Organic Co-Solvent: The use of organic co-solvents to dissolve the drug-linker can sometimes contribute to antibody denaturation and aggregation if not managed properly.
-
Solution: While necessary for solubility, keep the final concentration of the organic co-solvent (e.g., DMA, DMSO) in the reaction mixture as low as possible, typically ≤10%.
-
Q3: How do I effectively remove unconjugated (free) this compound from my final ADC product?
A: Removing small molecule impurities like the free drug-linker is a critical quality control step, as they can contribute to off-target toxicity.
Recommended Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the large ADC from the much smaller unconjugated drug-linker based on size.
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable method used to exchange the buffer and remove small molecules.[6] The ADC is retained by a membrane while the smaller impurities pass through.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used not only to analyze the DAR distribution but also as a purification step to separate the ADC from unreacted antibody and free drug.[7][8]
Q4: What is the mechanism of the Sulfo-PDBA linker and how is the DM4 payload released?
A: The Sulfo-PDBA linker is a glutathione-cleavable linker.[9][10][] It contains a disulfide bond that is stable in the systemic circulation. Once the ADC is internalized by the target cancer cell, the disulfide bond is cleaved by the high intracellular concentration of glutathione, releasing the active DM4 payload.[12] Some sources also indicate that linkers in the PDBA family can be cleaved by lysosomal proteases.[] The DM4 payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][13]
Data Summary Tables
Table 1: Key Reagent and Reaction Parameters
| Parameter | Typical Range / Recommendation | Rationale & Key Considerations |
| Antibody Concentration | >2.0 mg/mL | Higher concentrations can improve reaction kinetics, but very high concentrations may increase aggregation risk.[2] |
| Reducing Agent (for Cys) | 2-5 molar excess of TCEP/DTT | Ensures efficient reduction of interchain disulfides. Must be removed or deactivated before adding the linker-payload.[1] |
| This compound | 5-15 molar excess over antibody | The precise ratio is a critical parameter for controlling the final average DAR. This must be empirically optimized. |
| Reaction Buffer pH | 6.5 - 7.5 | Balances thiol stability (less stable at higher pH) and maleimide (B117702) reactivity. |
| Organic Co-Solvent | 5-10% (e.g., DMA, DMSO) | Required to dissolve the hydrophobic this compound. Keep concentration low to minimize antibody denaturation.[3][6] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help control the reaction rate and improve stability, but may require longer incubation times. |
| Incubation Time | 2 hours to Overnight | Depends on temperature, pH, and reactant concentrations. The reaction should be monitored over time to determine the optimal endpoint.[3] |
| Quenching Agent | 2-5 molar excess of N-acetylcysteine | Caps any unreacted maleimide groups on the linker-payload to prevent off-target reactions.[1] |
Table 2: Component Properties
| Component | Type / Class | Key Feature |
| Antibody (mAb) | IgG1, IgG2, or IgG4 | Provides target specificity for the ADC. |
| DM4 | Maytansinoid | Potent microtubule inhibitor; the cytotoxic "payload".[14][15] |
| Sulfo-PDBA | Cleavable Linker | Contains a disulfide bond, making it sensitive to intracellular reducing agents like glutathione.[9][10][] The "sulfo" group enhances water solubility.[] |
Experimental Protocols
Protocol 1: General this compound Conjugation via Cysteine Residues
This protocol describes a typical two-step process for conjugating this compound to a monoclonal antibody (mAb) via reduced interchain cysteine residues.
1. Step 1: Antibody Reduction a. Prepare the antibody in a suitable reaction buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2). b. Add a fresh solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar ratio is 2.5 moles of TCEP per mole of antibody. c. Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess TCEP using a desalting column (e.g., Zeba Spin) or via TFF, exchanging the antibody into the conjugation buffer.
2. Step 2: Conjugation Reaction a. Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody. b. Dissolve the this compound in a minimal amount of anhydrous DMSO or DMA. c. Add the dissolved this compound to the reduced antibody solution. A typical starting molar excess is 8-10 moles of drug-linker per mole of antibody. The final concentration of the organic co-solvent should not exceed 10%. d. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light. e. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
3. Step 3: Purification a. Purify the resulting ADC from unconjugated payload, quencher, and other reactants. This is typically done using size exclusion chromatography (SEC) or TFF. b. Exchange the purified ADC into its final formulation buffer.
4. Step 4: Characterization a. Characterize the purified ADC for average DAR, percentage of aggregation, and purity using methods like HIC (see Protocol 2), SEC, and Mass Spectrometry.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is the standard method for determining the DAR distribution of an ADC.
1. Materials
- HPLC System: With a UV detector.
- HIC Column: e.g., TSKgel Butyl-NPR.
- Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
- Mobile Phase B (Low Salt): 25 mM Potassium Phosphate, pH 7.0, containing 25% v/v isopropanol.[1][16]
2. Method a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 10-20 µg of the purified ADC sample. c. Run a linear gradient from 0% to 100% Mobile Phase B over 10-15 minutes at a flow rate of ~0.8 mL/min.[16] d. Monitor the elution profile at 280 nm (for the antibody) and 252 nm (for the maytansinoid payload). e. Peaks will elute in order of decreasing hydrophobicity: high-DAR species elute last, followed by lower-DAR species, and finally the unconjugated antibody.
3. Data Analysis a. Integrate the area of each peak in the chromatogram. b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (DAR_i * PeakArea_i) / Σ (PeakArea_i) Where i represents each species (e.g., DAR0, DAR2, DAR4, etc.).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Impact of trisulfide bonds on Sulfo-PDBA-DM4 conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-PDBA-DM4 conjugation. The information focuses on the impact of trisulfide bonds on the conjugation process, offering solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound conjugation workflow.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inaccurate Protein Concentration: Overestimation of the antibody concentration will lead to a lower calculated DAR. | Accurately determine the antibody concentration using a validated method such as UV-Vis spectroscopy (A280) or a BCA assay. |
| Inefficient Reduction of Disulfide Bonds: The presence of trisulfide bonds in the antibody can consume the reducing agent (e.g., TCEP) without generating free thiols for conjugation.[1][2][3][4] | Increase the molar ratio of the reducing agent to the antibody. Perform small-scale optimization experiments to determine the optimal reducing agent concentration for each antibody lot. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time for the reduction or conjugation step can lead to lower efficiency. | Ensure the pH of the reduction and conjugation buffers is within the optimal range (typically pH 6.0-7.5 for TCEP reduction and pH 6.5-7.5 for maleimide (B117702) conjugation). Optimize incubation times and temperatures as needed. | |
| High DAR Variability Between Batches | Inconsistent Trisulfide Levels in Antibody Lots: Different batches of monoclonal antibodies can have varying levels of trisulfide bonds, leading to inconsistencies in the amount of reducing agent consumed and, consequently, variable DARs.[1][2][3] | Characterize the trisulfide content of each antibody lot prior to conjugation using methods like liquid chromatography-mass spectrometry (LC-MS).[5][6] Adjust the amount of reducing agent based on the trisulfide level to achieve a consistent DAR. |
| Increased Antibody Fragmentation | Presence of Trisulfide Bonds: Higher levels of trisulfide bonds in the antibody have been correlated with increased fragmentation of the antibody-drug conjugate (ADC).[5][7][8] | Monitor and control the level of trisulfide bonds in the starting antibody material. Consider implementing manufacturing process controls to minimize trisulfide formation. |
| Instability of the Linker-Payload: The Sulfo-PDBA linker is designed to be cleaved intracellularly; however, harsh reaction conditions could potentially lead to premature cleavage. | Follow the recommended reaction conditions for temperature, pH, and incubation times. Avoid exposure to strong reducing or oxidizing agents outside of the intended reaction steps. | |
| Unexpected Adducts or Side Products | Direct Reaction of DM4 with Trisulfide Bonds: The DM4 payload has been observed to directly react with trisulfide bonds in the antibody, leading to the formation of ADCs with the drug attached via a disulfide or trisulfide linkage.[5][8][9] | This is an inherent reactivity that should be characterized. Use high-resolution analytical techniques like LC-MS to identify and quantify these alternative conjugation products. |
| Reaction with Free Thiols on DM4: If the this compound reagent has degraded, the free thiol on DM4 could participate in side reactions. | Use fresh, high-quality this compound. Store the reagent as recommended by the manufacturer to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a trisulfide bond and how does it form in a monoclonal antibody?
A trisulfide bond is a modification of a standard disulfide bond where an extra sulfur atom is inserted, forming a Cys-S-S-S-Cys linkage. These can form in recombinant monoclonal antibodies during the manufacturing process.[5][7]
Q2: How do trisulfide bonds affect the this compound conjugation process?
Trisulfide bonds have a significant impact on cysteine-based conjugation chemistries. When a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is used to reduce interchain disulfide bonds to generate free thiols for conjugation, it also reacts with trisulfide bonds.[1][3][4] This reaction consumes TCEP without producing the necessary free thiols, leading to an under-reduction of the intended disulfide bonds and consequently a lower-than-expected drug-to-antibody ratio (DAR).[1][2][3] Furthermore, the presence of trisulfides can lead to increased ADC fragmentation and direct reaction with the DM4 payload.[5][7][8]
Q3: My DAR is lower than expected. How can I troubleshoot this?
A lower-than-expected DAR is a common issue. First, verify the accuracy of your antibody concentration measurement. If the concentration is correct, the most likely cause is insufficient reduction of the disulfide bonds, potentially due to the presence of trisulfide bonds.[1][2][3] To address this, you can perform a titration experiment with your reducing agent (e.g., TCEP) to determine the optimal molar excess required for your specific antibody lot to achieve the target DAR.
Q4: I am observing significant fragmentation in my final ADC product. What could be the cause?
Increased fragmentation of ADCs has been linked to higher levels of trisulfide bonds in the starting monoclonal antibody.[5][7][8] It is recommended to analyze the trisulfide content of your antibody. If high levels are present, you may need to consider process improvements in your antibody production to minimize their formation.
Q5: Can the this compound payload react directly with the antibody?
Yes, studies have shown that the DM4 payload can directly react with trisulfide bonds present in the monoclonal antibody.[5][8][9] This can result in the drug being attached through a disulfide or trisulfide linkage, contributing to the overall DAR and potentially the heterogeneity of the final ADC product.
Quantitative Data Summary
The presence of trisulfide bonds has a quantifiable impact on the characteristics of the resulting ADC. The following table summarizes data from a study investigating the effect of varying trisulfide levels in a monoclonal antibody on the conjugation with a sulfo-SPDB-DM4 linker-payload, which is structurally related to this compound.
| Antibody Lot | Trisulfide Level (%) | Average DAR | Antibody Fragmentation before Conjugation (%) | ADC Fragmentation after Conjugation (%) |
| Lot I | 1.6 | 3.3 | 3.3 | 5.6 |
| Lot II | 15.8 | 3.5 | 5.7 | 12.3 |
| Lot III | 31.7 | 3.7 | 11.5 | 21.4 |
Data adapted from studies on the impact of trisulfide bonds on maytansinoid ADC conjugation.[5][7]
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
This protocol provides a general workflow for the conjugation of this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Partial Reduction:
-
Add a calculated amount of reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of TCEP to antibody will need to be optimized based on the trisulfide content and desired DAR.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to partially reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add the dissolved this compound to the reduced antibody solution. A typical molar excess of the linker-payload over the antibody is used.
-
Incubate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-2 hours) in the dark to allow for the conjugation reaction to proceed.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to react with any excess, unreacted this compound.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other reaction components using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, fragmentation, and free drug levels using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC-HPLC, SEC, RP-HPLC, and LC-MS).
-
Protocol 2: Detection and Quantification of Trisulfide Bonds by LC-MS
This protocol outlines a non-reducing peptide mapping approach to identify and quantify trisulfide bonds.
-
Enzymatic Digestion:
-
Denature the antibody sample under non-reducing conditions.
-
Digest the antibody with a specific protease (e.g., Lys-C) at an optimal temperature and time.
-
-
LC Separation:
-
Separate the resulting peptides using reverse-phase liquid chromatography (RP-LC) with a suitable gradient.
-
-
MS/MS Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Identify the peptide containing the interchain disulfide bond. The corresponding trisulfide-containing peptide will have a mass increase of approximately 32 Da.[5]
-
Confirm the identity of the trisulfide-containing peptide by MS/MS fragmentation.
-
-
Quantification:
-
Quantify the relative abundance of the trisulfide-containing peptide by comparing its peak area to the peak area of the corresponding disulfide-containing peptide in the chromatogram.
-
Visualizations
Caption: this compound conjugation workflow.
Caption: Impact of trisulfide bonds on the reduction step.
References
- 1. Trisulfide modification impacts the reduction step in antibody-drug conjugation process. | Semantic Scholar [semanticscholar.org]
- 2. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming hydrophobicity issues with Sulfo-PDBA-DM4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-PDBA-DM4. Our aim is to help you overcome common challenges, particularly those related to its hydrophobicity, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises the potent anti-tubulin agent DM4, a maytansinoid derivative, connected to a linker containing a sulfo group (Sulfo-PDBA). This conjugate is designed for targeted cancer therapy. The antibody component of an ADC directs the highly cytotoxic DM4 payload specifically to cancer cells.
Q2: What is the role of the "sulfo" group in the linker?
The sulfonated linker in this compound is crucial for enhancing its water solubility. This improved hydrophilicity helps to address common challenges in ADC formulation and development, such as aggregation and poor conjugation efficiency, which can arise from the hydrophobic nature of the DM4 payload.
Q3: How does the DM4 payload exert its cytotoxic effect?
DM4 is a potent microtubule inhibitor. It binds to tubulin, the protein subunit of microtubules, and disrupts microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.
Q4: Is the Sulfo-PDBA linker cleavable or non-cleavable?
The Sulfo-PDBA linker is designed to be cleavable. It contains a disulfide bond that is stable in the bloodstream but can be cleaved by intracellular reducing agents like glutathione, which is present in higher concentrations inside cells. This ensures that the DM4 payload is released specifically within the target cancer cells, minimizing off-target toxicity.
Troubleshooting Guide
Issue 1: ADC Aggregation During or After Conjugation
Potential Cause: The conjugation of the hydrophobic DM4 payload can increase the overall hydrophobicity of the antibody, leading to aggregation. This can be exacerbated by factors such as high drug-to-antibody ratio (DAR), inappropriate buffer conditions, or thermal stress.
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): Higher DARs can significantly increase the hydrophobicity of the ADC. Aim for a lower to moderate DAR (e.g., 2-4) to balance potency and solubility.
-
Buffer Optimization:
-
pH: Conduct a pH screening study to find the optimal pH for your specific antibody that minimizes aggregation. A pH slightly below the antibody's isoelectric point (pI) can sometimes be beneficial.
-
Excipients: Include stabilizers in your formulation. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) can help prevent aggregation.
-
-
Co-solvents: While organic co-solvents like DMSO or DMA are often necessary to dissolve this compound, their concentration in the final reaction mixture should be minimized (ideally ≤10%) as they can denature the antibody at higher concentrations.
-
Temperature Control: Perform conjugation reactions at controlled room temperature or on ice to minimize thermal stress on the antibody.
-
Storage: Store the final ADC product at recommended low temperatures (e.g., 2-8°C for short-term, or frozen for long-term if stability is confirmed) in a formulation buffer containing stabilizers.[1] Freeze-thaw cycles should be avoided unless their impact on aggregation has been evaluated.[1]
Issue 2: Low Conjugation Efficiency
Potential Cause: Several factors can contribute to low conjugation efficiency, including suboptimal reaction conditions, inactive reagents, or issues with the antibody itself.
Troubleshooting Steps:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) prior to conjugation, as primary amines in buffers like Tris will compete with the antibody's lysine (B10760008) residues for reaction with the NHS ester of the linker.[2]
-
Reagent Preparation: Prepare the this compound solution in anhydrous DMSO immediately before use. NHS esters are moisture-sensitive and can hydrolyze, leading to inactivation.[3]
-
Molar Excess of this compound: Optimize the molar ratio of this compound to the antibody. A molar excess of the drug-linker is required, but a very high excess can lead to high DARs and aggregation. Start with a modest excess and titrate as needed.
-
Reaction pH: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (typically pH 8.0-8.5).[] Ensure your reaction buffer is at the optimal pH.
-
Reaction Time and Temperature: Incubate the reaction for a sufficient duration (e.g., 1-2 hours) at room temperature with gentle mixing.[3][]
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Cause: Inconsistent DAR values across batches can result from variations in reaction parameters and reagent quality.
Troubleshooting Steps:
-
Precise Reagent Handling: Ensure accurate concentration determination of both the antibody and the this compound stock solution.
-
Standardized Protocol: Strictly adhere to a standardized and optimized conjugation protocol, including reaction time, temperature, pH, and mixing conditions.
-
Purification: Consistently apply a well-defined purification method (e.g., size exclusion chromatography) to remove unconjugated drug-linker and other reactants.
-
Analytical Characterization: Use reliable analytical methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to accurately determine the DAR.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent System | Solubility | Remarks |
| Anhydrous DMSO | Good | Recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Limited | The "sulfo" group enhances aqueous solubility compared to non-sulfonated counterparts, but the overall molecule is still largely hydrophobic. The use of a small percentage of an organic co-solvent is often necessary for efficient conjugation. |
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound
This protocol outlines the general steps for conjugating this compound to an antibody via its lysine residues.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography column)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to a working concentration (e.g., 2-10 mg/mL) in the Reaction Buffer (pH 8.0-8.5).
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept low (e.g., ≤10% v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated this compound and other reaction components using a size exclusion chromatography column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using a suitable analytical method such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Visualizations
Caption: Experimental workflow for ADC preparation.
Caption: DM4-induced apoptosis signaling pathway.
References
Technical Support Center: Sulfo-PDBA-DM4 Drug-to-Antibody Ratio Control
Welcome to the technical support center for controlling the drug-to-antibody ratio (DAR) of Sulfo-PDBA-DM4 antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conjugation to an antibody?
This compound is a linker-payload conjugate designed for attachment to monoclonal antibodies (mAbs). The Sulfo-PDBA (sulfonate-poly-disulfide-based) linker contains a reactive group that specifically targets and conjugates to the sulfhydryl groups (-SH) of cysteine residues on the antibody. This typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiols for conjugation. The sulfonated nature of the linker enhances its water solubility, which can improve conjugation efficiency and the overall properties of the resulting ADC.[][2]
Q2: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
The ideal DAR for an ADC is a critical quality attribute that influences its therapeutic index, balancing efficacy and toxicity. For maytansinoid ADCs like those using DM4, a DAR of 3-4 is often considered optimal.[] Lower DAR values may result in reduced potency, while higher DAR values (e.g., >8) can lead to increased hydrophobicity, promoting aggregation, faster clearance from circulation, and potential off-target toxicity.[3][4][5] However, the optimal DAR can be target-dependent and should be determined empirically for each specific ADC.
Q3: How is the DAR of a this compound ADC measured and characterized?
Several analytical techniques are employed to determine the average DAR and the distribution of different DAR species. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the DM4 payload is hydrophobic, ADCs with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column. HIC is a powerful tool for monitoring DAR distribution under native conditions.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, confirming the mass of the intact conjugate and its subunits (light chain and heavy chain) after reduction. This allows for the precise determination of the number of conjugated drug-linkers and the calculation of the average DAR.[9][10][11]
-
UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a wavelength specific to the drug payload. This method is less precise than HIC or LC-MS but can be useful for rapid in-process monitoring.
Troubleshooting Guides
Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Incomplete Antibody Reduction | - Ensure complete removal of any chelating agents from the antibody buffer before adding the reducing agent. - Increase the molar excess of the reducing agent (e.g., TCEP, DTT). - Optimize the reduction time and temperature. A typical starting point is 30-60 minutes at 37°C. - Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (typically pH 7.0-7.5 for TCEP). |
| Insufficient Molar Excess of this compound | - Increase the molar ratio of this compound to the antibody. See the table below for a general guide. - Ensure accurate concentration determination of both the antibody and the this compound stock solution. |
| Suboptimal Conjugation Reaction Conditions | - pH: Ensure the conjugation buffer pH is in the optimal range of 6.5-7.5. A lower pH can decrease the reactivity of the maleimide (B117702) group on the linker. - Temperature: While conjugation is often performed at room temperature, a lower temperature (e.g., 4°C) with a longer incubation time can sometimes improve control and reduce side reactions. - Reaction Time: Increase the conjugation reaction time (e.g., from 1 hour to 2-4 hours). Monitor the reaction progress to avoid excessive incubation that could lead to aggregation. |
| Instability of this compound | - Prepare the this compound solution immediately before use. The linker-drug may be susceptible to hydrolysis. - Use a high-quality, anhydrous solvent (e.g., DMSO) to dissolve the this compound. |
| Presence of Trisulfide Bonds in the Antibody | - Characterize the antibody for the presence of trisulfide bonds, which can interfere with the conjugation reaction. If present, consider optimizing the cell culture and purification processes to minimize their formation.[12][13] |
High Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Excessive Antibody Reduction | - Decrease the molar excess of the reducing agent. - Reduce the reduction time and/or temperature. - Perform a titration of the reducing agent to find the optimal concentration for the desired level of disulfide bond reduction. |
| High Molar Excess of this compound | - Decrease the molar ratio of this compound to the antibody. A lower molar excess will result in a lower average DAR. |
| Prolonged Conjugation Reaction Time | - Reduce the conjugation reaction time. Monitor the reaction at different time points to determine the optimal duration. |
| Inaccurate Concentration Measurements | - Re-verify the concentrations of the antibody and this compound stock solutions using reliable methods (e.g., A280 for antibody, UV-Vis for the drug-linker). |
ADC Aggregation
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the ADC | - Aim for a lower average DAR, as higher DARs increase hydrophobicity and the propensity for aggregation.[3][4] - Use a formulation buffer with excipients (e.g., polysorbate 20, sucrose) that can help stabilize the ADC and prevent aggregation. |
| Unfavorable Buffer Conditions | - Optimize the pH of the conjugation and formulation buffers to be away from the isoelectric point (pI) of the antibody, where solubility is at its minimum.[3] - Ensure appropriate salt concentration in the buffers. Both too low and too high salt concentrations can promote aggregation.[3] |
| Presence of Organic Solvents | - Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the this compound. High concentrations of organic solvents can denature the antibody and cause aggregation.[14] |
| Physical Stress | - Avoid vigorous vortexing or stirring during the conjugation and purification steps. Gentle mixing is recommended. - If possible, consider immobilization of the antibody on a solid support during conjugation to prevent antibody-antibody interactions that can lead to aggregation.[2][12] |
Quantitative Data on DAR Control
The following table provides an estimated guide to achieving a target DAR by varying the molar ratio of this compound to the antibody. These values are illustrative and should be optimized for each specific antibody and set of reaction conditions.
| Molar Ratio (this compound : Antibody) | Expected Average DAR |
| 3 : 1 | 2 - 3 |
| 5 : 1 | 3 - 4 |
| 7 : 1 | 4 - 5 |
| 10 : 1 | > 5 |
Experimental Protocols
Antibody Reduction
-
Buffer Exchange: Ensure the antibody is in a suitable buffer for reduction (e.g., PBS, pH 7.2) and free of any interfering substances like primary amines or chelating agents.
-
Add Reducing Agent: Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar excess is 10-20 fold over the antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.
-
Purification: Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.
This compound Conjugation
-
Prepare this compound: Dissolve the this compound powder in a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the purified, reduced antibody.
-
Incubation: Incubate the reaction mixture at room temperature (or 4°C for slower, more controlled conjugation) for 1-2 hours with gentle mixing, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent like N-acetylcysteine to react with any excess this compound.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker, quenching reagent, and any aggregates.
DAR Analysis by HIC-UV
-
Column: Use a HIC column suitable for antibody separations.
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[15]
-
Mobile Phase B: A low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[15]
-
Gradient: Run a linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Calculate the average DAR by determining the relative peak area of each DAR species (DAR0, DAR2, DAR4, etc.) and using a weighted average calculation.
Visualizations
Caption: Experimental workflow for this compound ADC production and analysis.
Caption: Logical relationships between reaction parameters and ADC properties.
References
- 2. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physical-and-chemical-stability-of-antibody-drug-conjugates-current-status - Ask this paper | Bohrium [bohrium.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. hpst.cz [hpst.cz]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 13. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Validating Sulfo-PDBA-DM4 ADC Efficacy: A Comparative Guide for Xenograft Models
This guide offers an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) featuring the Sulfo-PDBA-DM4 linker-payload system against other alternatives in preclinical xenograft models. It provides supporting experimental data, detailed methodologies, and visual summaries of workflows and mechanisms to aid researchers, scientists, and drug development professionals in their evaluation of this technology.
Comparative Efficacy Data in Xenograft Models
The following table summarizes quantitative data from various preclinical studies, allowing for a direct comparison of the anti-tumor efficacy of ADCs with the this compound linker-payload system and other configurations. The data highlights performance across different cancer types and xenograft models.
| Xenograft Model | Cancer Type | ADC Administered | Dose (Single i.v.) | Key Efficacy Outcomes |
| OVCAR3 | Ovarian Cancer | CDH6-sulfo-SPDB-DM4 | 1.25, 2.5, 5 mg/kg | Showed durable, dose-dependent tumor regression.[1] |
| OVCAR3 | Ovarian Cancer | CDH6-SPDB-DM4 | 5 mg/kg | Induced initial tumor regression followed by regrowth.[1] |
| OVCAR3 | Ovarian Cancer | CDH6-SMCC-DM1 | 5 mg/kg | Resulted in tumor stasis followed by rapid regrowth.[1] |
| Patient-Derived (PDX) | Ovarian & Renal Cancer | HKT288 (CDH6-sulfo-SPDB-DM4) | 5 mg/kg (q2w) | Induced tumor regression in 40% of ovarian cancer PDX models.[1][2] |
| Igrov-1 | Ovarian Cancer | IMGN853 (FRα-sulfo-SPDB-DM4) | 5.0 mg/kg | Caused complete tumor regression.[3] |
| NCI-H2110 | Lung Cancer | IMGN853 (FRα-sulfo-SPDB-DM4) | 5.0 mg/kg | Resulted in significant tumor growth delay.[3] |
| Various GI Models | Gastrointestinal Cancer | H6-DM4 | 2.5 or 10 mg/kg | Eradicated established tumors with no observable toxicity.[4] |
| CFPAC-1 | Pancreatic Cancer | SY02-DXd (Comparator) | Not specified | Achieved a Tumor Growth Inhibition (TGI) rate of 98.2%.[5] |
| MDA-MB-468 | Breast Cancer | SY02-MMAE (Comparator) | Not specified | Led to complete tumor regression.[5] |
Note: Sulfo-SPDB-DM4 is a closely related and functionally similar linker-payload system to this compound. Data is considered highly relevant for comparative purposes.
Detailed Experimental Protocols
A robust in-vivo xenograft study is critical for evaluating ADC efficacy. The following protocol outlines a generalized framework for such experiments.
1. Cell Line Selection and Culture
-
Cell Lines: Choose human cancer cell lines with verified expression levels of the target antigen.[6] Both high and low-expressing lines can be used to determine target-dependent activity.
-
Culture: Grow cells in the supplier-recommended media and conditions (e.g., temperature, CO2 levels). Harvest cells during the exponential growth phase to ensure high viability for implantation.[7]
2. Animal Models
-
Strain: Utilize immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid strains, to prevent the rejection of human tumor cells.[6]
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
3. Tumor Implantation and Staging
-
Preparation: Resuspend harvested cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 2-5 x 10⁶ cells per 100 µL.[7]
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[7][8]
-
Monitoring & Randomization: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2. When average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (n=5-10 mice per group) to ensure a similar average tumor volume across all groups.[6]
4. ADC Administration and Monitoring
-
Dosing: Administer the ADC, vehicle control, and any non-targeting isotype control ADCs via intravenous (i.v.) injection.[1][9] The dosing schedule can be a single administration or multiple doses depending on the study's objectives.
-
Monitoring: Measure tumor volumes and animal body weights 2-3 times weekly.[7] Body weight loss is a key indicator of systemic toxicity. Observe animals for any other signs of distress or changes in behavior.[6][8]
5. Data Analysis and Efficacy Metrics
-
Tumor Growth Inhibition (TGI): Calculate the TGI percentage to quantify the anti-tumor effect relative to the vehicle control group.
-
Tumor Regression: Note any instances of partial or complete tumor regression.
-
Statistical Analysis: Employ appropriate statistical tests, such as ANOVA or t-tests, to determine the significance of differences in tumor growth between treatment groups.[6]
-
Endpoint: The study typically concludes when tumors in the control group reach a specified size (e.g., 2000 mm³) or if significant toxicity is observed.[6]
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify complex processes involved in ADC validation. The following are generated using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: Workflow for an in-vivo xenograft study to evaluate ADC efficacy.
Caption: The cytotoxic mechanism of action for the DM4 payload.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Linker Stability: Sulfo-PDBA-DM4 vs. SMCC-DM1 in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a paramount determinant of its therapeutic index. An ideal linker must remain steadfast in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet efficiently liberate the cytotoxic agent upon internalization into the target cancer cell. This guide provides an objective comparison of two prominent linker-payload combinations: the cleavable Sulfo-PDBA-DM4 and the non-cleavable SMCC-DM1, supported by available experimental data and detailed methodologies.
The choice between a cleavable and a non-cleavable linker strategy is a critical decision in ADC design, profoundly influencing the conjugate's mechanism of action, efficacy, and safety profile. Sulfo-PDBA (sulfonate-poly-disulfide-based) represents a cleavable linker designed for intracellular release of the potent maytansinoid cytotoxin, DM4. In contrast, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely utilized non-cleavable linker that, when paired with the maytansinoid DM1, relies on the complete lysosomal degradation of the antibody to release the active drug.
Linker Chemistry and Mechanism of Action
This compound: This system features a disulfide bond within the PDBA linker, which is susceptible to cleavage in the reducing environment of the cell, particularly in the presence of glutathione.[1] The "sulfo-" modification enhances the hydrophilicity of the linker, which can improve the solubility and aggregation profile of the resulting ADC.[2] Upon internalization into the target cell, the disulfide bond is reduced, triggering the release of the DM4 payload to exert its anti-tubulin activity.[2][3]
SMCC-DM1: The SMCC linker forms a stable thioether bond between the antibody (via reaction with lysine (B10760008) residues) and the thiol group on the DM1 payload.[4][5] This non-cleavable linkage is designed to be highly stable in the bloodstream.[4][6] Drug release only occurs after the ADC has been internalized by the target cell and the antibody component has been degraded by lysosomal proteases, releasing an amino acid-linker-drug metabolite (e.g., lysine-SMCC-DM1).[7][8]
Comparative Stability Data
Direct head-to-head quantitative stability data for this compound versus SMCC-DM1 from a single, controlled study is limited in publicly available literature. However, by synthesizing data from various studies on ADCs utilizing these linker technologies, a comparative overview can be constructed. It is crucial to note that direct comparisons across different studies should be interpreted with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: In Vitro Plasma Stability Comparison
| Linker-Payload | System | Time Point | % Intact ADC / Stability Metric | Reference |
| SMCC-DM1 | Rat Plasma | 3 days | 36.97% of acDrug remaining | [9] |
| SMCC-DM1 | Ex vivo | - | Slower rate of maytansinoid loss via thiol elimination compared to cysteine-linked ADCs | [7][8] |
| Disulfide Linker (general) | Human Plasma | 28 days | No significant degradation observed for some hindered disulfide linkers | [10] |
| Disulfide Linker (general) | Mouse Plasma | 14 days | >95% loss of conjugated payload for some unhindered disulfide linkers | [10] |
Note: "acDrug" refers to antibody-conjugated drug. The stability of disulfide linkers can be highly dependent on the steric hindrance around the disulfide bond.
Table 2: In Vivo Stability and Pharmacokinetics
| Linker-Payload | Model | Key Finding | Reference |
| SMCC-DM1 | Rat | Half-life (T1/2) of acDrug was 4.56 ± 1.11 days. | [9] |
| SMCC-DM1 | - | Clearance of the intact ADC is slightly faster than the total antibody, suggesting some level of payload loss. | [7][8] |
| Disulfide Linkers (general) | Mouse | Clearance decreased with increased steric hindrance of the disulfide linker. | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC linker stability. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species over time by measuring the amount of intact ADC and/or released payload.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: Aliquots of the plasma-ADC mixture are collected at each time point and immediately frozen to stop further reactions.
-
Quantification of Intact ADC (LC-MS):
-
The ADC is captured from the plasma using affinity beads (e.g., Protein A or antigen-specific).
-
The captured ADC is washed to remove non-specifically bound proteins.
-
The ADC is eluted from the beads.
-
The average drug-to-antibody ratio (DAR) is determined by Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR over time indicates linker cleavage or payload deconjugation.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Plasma proteins are precipitated (e.g., with organic solvent) and removed by centrifugation.
-
The supernatant containing the free payload is analyzed by LC-MS/MS to quantify the amount of released drug.
-
In Vivo Stability and Pharmacokinetic Study in Xenograft Models
Objective: To evaluate the pharmacokinetic profile of the ADC and the stability of the linker in a living organism.
Methodology:
-
Animal Model: Tumor xenografts are established in immunocompromised mice by subcutaneously injecting human cancer cells.
-
ADC Administration: Once tumors reach a target size, the ADC is administered intravenously to the mice.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis:
-
Total Antibody (ELISA): An enzyme-linked immunosorbent assay (ELISA) is used to quantify the total antibody concentration (both conjugated and unconjugated).
-
Intact ADC (ELISA or LC-MS): A specific ELISA or an LC-MS method is used to measure the concentration of the intact ADC (antibody with payload attached).
-
Free Payload (LC-MS/MS): The concentration of the released cytotoxic drug in the plasma is quantified using LC-MS/MS.
-
-
Data Analysis: The pharmacokinetic parameters, such as half-life, clearance, and area under the curve (AUC), are calculated for the total antibody, intact ADC, and free payload. The change in DAR over time in vivo is a key indicator of linker stability.
Mandatory Visualizations
Caption: Mechanism of Action Comparison.
Caption: In Vitro Plasma Stability Workflow.
Conclusion
The choice between this compound and SMCC-DM1 represents a fundamental decision in ADC development, balancing the need for plasma stability with the desired mechanism of payload release. SMCC, as a non-cleavable linker, generally offers superior stability in circulation, which can translate to an improved safety profile and a wider therapeutic window.[3] This makes it a suitable choice for highly potent payloads or when a bystander effect is not desired.
Sulfo-PDBA, a cleavable linker, provides a mechanism for intracellular drug release that is independent of antibody degradation.[2] The stability of disulfide-based linkers like PDBA can be modulated through chemical modifications to achieve an optimal balance between plasma stability and efficient payload release in the tumor.[11]
Ultimately, the optimal linker choice is context-dependent and must be determined empirically through rigorous in vitro and in vivo studies that evaluate the stability, efficacy, and toxicity of the specific ADC construct. The experimental protocols provided in this guide offer a framework for conducting such critical assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the cytotoxicity of Sulfo-PDBA-DM4 in specific cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxicity of the Sulfo-PDBA-DM4 linker-payload system for antibody-drug conjugates (ADCs) against alternative platforms. The information presented is supported by experimental data from preclinical studies, offering insights into its potency, specificity, and mechanism of action in relevant cancer cell lines.
Executive Summary
This compound is an ADC technology comprising a potent maytansinoid tubulin inhibitor, DM4, conjugated to a monoclonal antibody via a cleavable sulfonate-containing pyridyl-dithio-butyric acid (Sulfo-PDBA) linker. This system is designed for enhanced stability in circulation and efficient intracellular release of the cytotoxic payload. This guide presents in vitro data demonstrating the cytotoxicity of this compound-based ADCs, comparing their performance with other linker-payload technologies, and providing detailed protocols for key validation assays.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of ADCs utilizing the this compound linker-payload system in comparison to other ADC formats. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of Mirvetuximab Soravtansine (Anti-FOLR1-Sulfo-SPDB-DM4) in Ovarian and Endometrial Cancer Cell Lines
| Cell Line | Cancer Type | FOLR1 Expression | IC50 (nM) | Reference |
| KB | Epidermoid Carcinoma | High | 0.1 - 1.0 | [1] |
| IGROV-1 | Ovarian Carcinoma | High | 0.1 - 1.0 | [1] |
| JEG-3 | Choriocarcinoma | High | 0.1 - 1.0 | [1] |
| High-FRα USC PDX | Uterine Serous Carcinoma | High (2+) | Significantly lower than isotype control | [2] |
| ARK20 | Uterine Serous Carcinoma | Lower (1+) | No significant difference from isotype control | [2] |
| ARK1 | Uterine Serous Carcinoma | Negative (0) | No significant difference from isotype control | [2] |
| TCam2_R_SK (Cisplatin-Resistant) | Germ Cell Tumor | High | 6.25 | [3] |
Table 2: Comparative In Vitro Cytotoxicity of a CDH6-Targeting ADC with Sulfo-SPDB-DM4 vs. SMCC-DM1
| Cell Line | Target | Linker-Payload | IC50 (nM) | Reference |
| OVCAR3 | CDH6 | Sulfo-SPDB-DM4 | Not explicitly stated, but showed superior in vivo efficacy | [4] |
| OVCAR3 | CDH6 | SMCC-DM1 | Not explicitly stated, but showed inferior in vivo efficacy | [4] |
Table 3: In Vitro Cytotoxicity of IMGN779 (Anti-CD33-s-SPDB-DM4) in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | P-gp Expression | IC50 (pM) | Reference |
| Various AML cell lines | Including P-gp expressing lines | 2 - 3000 | [5] |
| Primary patient AML cells | - | 10 - 1500 | [5] |
Mechanism of Action: this compound
The this compound linker-payload system operates through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized into the cell. Inside the cell, the Sulfo-PDBA linker is cleaved, releasing the potent cytotoxic agent, DM4. DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1]
The cleavable nature of the Sulfo-PDBA linker also allows for a "bystander effect," where the released, cell-permeable DM4 can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[6] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to validate the cytotoxicity of this compound and other ADC technologies.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (e.g., anti-Target-Sulfo-PDBA-DM4) and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[5]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the culture medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.[7]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 48-144 hours for maytansinoids).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[7]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Target cancer cell lines
-
ADC constructs and controls
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as per the cytotoxicity assay protocol.[7]
-
ADC Treatment: Treat cells with the ADC at various concentrations (e.g., based on previously determined IC50 values) for a predetermined time (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[7]
-
Incubation: Mix gently on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.[7][9]
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.[8]
-
Data Analysis: An increase in luminescence compared to untreated cells indicates the induction of apoptosis. Data can be presented as fold change in caspase activity.[8]
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs and isotype control ADC
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in the same wells of a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.[10]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[11]
-
Incubation: Incubate the plates for 72-120 hours.[7]
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader. This will specifically quantify the viability of the Ag- cell population.[7]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[7]
Visualizations
Mechanism of Action of this compound ADC
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.
Logical Relationship of ADC Components and Effects
Caption: Interplay of ADC components and their contribution to efficacy.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Sulfo-PDBA-DM4 ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by heterogeneous antigen expression. The "bystander effect," the ability of an ADC's payload to kill neighboring antigen-negative tumor cells, has emerged as a critical attribute to overcome this limitation. This guide provides a comprehensive assessment of the bystander effect of ADCs utilizing the Sulfo-PDBA-DM4 linker-payload system, comparing its performance with other common ADC platforms based on available experimental data.
The Sulfo-PDBA (sulfonate-poly-DL-alanine-glycine-glycine-phenylalanine-p-aminobenzylcarbamate) linker is a cleavable linker designed for stable conjugation and controlled release of the cytotoxic payload, DM4. DM4, a potent maytansinoid derivative, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[] The bystander effect of a this compound ADC is contingent on the release of a membrane-permeable form of the DM4 payload from the target antigen-positive cell, allowing it to diffuse and exert its cytotoxic activity on adjacent antigen-negative cells.[2][3]
Comparative Analysis of Bystander Effect
The capacity of an ADC to induce a bystander effect is fundamentally linked to its linker and payload chemistry. Cleavable linkers are a prerequisite for the release of the payload in a form that can traverse cell membranes.[3] Non-cleavable linkers, such as SMCC used in Trastuzumab emtansine (T-DM1), release the payload attached to the linker and an amino acid, resulting in a charged molecule with poor membrane permeability and consequently, a negligible bystander effect.[4]
In contrast, ADCs with cleavable linkers, like the disulfide-based SPDB linker (a close structural analog of Sulfo-PDBA), can release a more lipophilic and electrically neutral S-methyl-DM4 metabolite, which can readily diffuse across cell membranes to kill neighboring cells.[4] This difference in bystander capability is a key differentiator in the potential efficacy of various ADCs against heterogeneous tumors.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity data from studies assessing the bystander effect of maytansinoid-based ADCs, using a structurally similar ADC (huC242-SPDB-DM4) as a proxy for this compound, and comparing it with a non-bystander ADC (huC242-SMCC-DM1).
Table 1: In Vitro Cytotoxicity of huC242-SPDB-DM4 (Proxy for this compound ADC) and huC242-SMCC-DM1
| Cell Line | Antigen Expression | ADC | IC50 (mol/L) | Bystander Effect |
| COLO 205 | CanAg Positive | huC242-SPDB-DM4 | 3 x 10-11 | - |
| Namalwa | CanAg Negative | huC242-SPDB-DM4 | > 3 x 10-9 | Yes (in co-culture) |
| COLO 205 | CanAg Positive | huC242-SMCC-DM1 | 3 x 10-11 | - |
| Namalwa | CanAg Negative | huC242-SMCC-DM1 | > 3 x 10-9 | No |
Data extrapolated from a study by Kovtun et al. on huC242-SPDB-DM4 and huC242-SMCC-DM1. The bystander effect is inferred from the ability of the ADC to kill antigen-negative cells in a mixed culture setting, which is not reflected in the monoculture IC50 on antigen-negative cells but is the underlying principle of the bystander effect.
Table 2: Comparison of ADC Platforms and their Bystander Potential
| ADC Platform | Linker Type | Payload | Bystander Effect Potential | Key Characteristics |
| This compound | Cleavable (disulfide) | DM4 | High | Releases membrane-permeable S-methyl-DM4.[4] |
| Trastuzumab deruxtecan (B607063) (DS-8201) | Cleavable (peptide) | Deruxtecan (topoisomerase I inhibitor) | High | Payload is highly membrane-permeable.[4] |
| Brentuximab vedotin (SGN-35) | Cleavable (peptide) | MMAE | High | MMAE is a membrane-permeable auristatin.[4] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (thioether) | DM1 | Low/Negligible | Releases charged, membrane-impermeable lysine-SMCC-DM1.[4] |
Experimental Protocols
The assessment of an ADC's bystander effect typically involves in vitro assays that model the heterogeneity of a tumor microenvironment. The two most common methods are the co-culture bystander assay and the conditioned medium transfer assay.[4][5]
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., a cancer cell line overexpressing the target antigen).
-
Antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. To distinguish between the two cell lines, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).[2]
-
-
Co-culture Setup:
-
Seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of ADC concentrations. A key concentration is one that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[2]
-
Include an isotype control ADC (an ADC with the same linker and payload but an antibody that does not bind to the target cells) to control for non-specific uptake and killing.
-
-
Data Acquisition:
-
After a defined incubation period (e.g., 72-120 hours), assess the viability of the Ag- cell population using flow cytometry (detecting the fluorescent protein) or high-content imaging.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-cultures compared to the untreated co-culture controls and the ADC-treated Ag- monoculture. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
Determine the IC50 value for the bystander killing effect in the co-culture.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium.
Methodology:
-
Preparation of Conditioned Medium:
-
Treat the Ag+ cell line with the ADC at a cytotoxic concentration for a specific period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium). As a control, prepare a conditioned medium from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Culture the Ag- cells and treat them with the collected conditioned medium.
-
-
Data Acquisition and Analysis:
-
After an appropriate incubation time, assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated cells, confirms the release of a cytotoxic bystander agent.[4]
-
Visualizations
Signaling Pathway of DM4-induced Cell Death
The DM4 payload, once released inside a cell, acts as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
References
A Comparative Guide to Cross-Reactivity Testing of Sulfo-PDBA-DM4 Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo-PDBA-DM4 conjugated antibodies with other antibody-drug conjugate (ADC) alternatives, focusing on the critical aspect of cross-reactivity. Understanding and rigorously evaluating the potential for off-target binding is paramount in the development of safe and effective ADCs. This document outlines the key experimental methodologies, presents a framework for data comparison, and visualizes the underlying biological and experimental processes.
Introduction to this compound ADCs
Antibody-drug conjugates represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells. The this compound system comprises a humanized monoclonal antibody, a cleavable disulfide linker (Sulfo-SPDB), and the potent microtubule-disrupting agent, DM4.
-
Antibody: Provides specificity for a tumor-associated antigen.
-
Sulfo-SPDB Linker: The N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker is designed to be stable in circulation but is cleaved within the reducing environment of the cell, releasing the payload. The "sulfo-" modification enhances the linker's aqueous solubility.[1][2]
-
DM4 Payload: A maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[3][4]
The design of each component influences the ADC's efficacy and safety profile, with the linker playing a crucial role in determining the potential for off-target toxicity due to premature payload release.[5]
Comparative Analysis of Linker Technologies
The choice of linker is a critical determinant of an ADC's therapeutic index. Below is a comparison of the Sulfo-SPDB cleavable linker with a common non-cleavable alternative, SMCC.
| Feature | Sulfo-SPDB (Cleavable) | SMCC (Non-cleavable) |
| Release Mechanism | Reductive cleavage of disulfide bond in the high glutathione (B108866) environment of the cytosol. | Proteolytic degradation of the antibody backbone in the lysosome.[6] |
| Payload Release Form | Intact, highly potent DM4. | Payload attached to the linker and a lysine (B10760008) residue (Lys-SMCC-DM1).[7] |
| Bystander Effect | Released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[2] | Limited bystander effect as the released metabolite is charged and less membrane-permeable.[6][7] |
| Plasma Stability | Generally stable, but susceptible to premature cleavage by reducing agents in circulation. Steric hindrance around the disulfide bond can enhance stability.[5][8] | Highly stable in circulation, minimizing off-target payload release.[6] |
| Potential for Off-Target Toxicity | Higher potential for off-target toxicity if premature cleavage occurs.[5] | Lower potential for systemic toxicity from premature payload release, but on-target, off-tumor toxicity can still occur.[9] |
Experimental Protocols for Cross-Reactivity Testing
Thorough cross-reactivity testing is essential to identify potential off-target binding of an ADC, which could lead to toxicity in healthy tissues. The following are detailed protocols for key in vitro assays used to assess the cross-reactivity of this compound conjugated antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding
ELISA is a plate-based assay used to detect and quantify the binding of the ADC to a panel of off-target proteins.
Methodology:
-
Antigen Coating: 96-well microplates are coated with a panel of purified human proteins (representing potential off-target antigens) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
ADC Incubation: The this compound conjugated antibody and a non-conjugated control antibody are serially diluted in assay buffer and added to the wells. The plates are incubated for 2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The signal intensity is proportional to the amount of ADC bound to the immobilized protein.
Flow Cytometry for Off-Target Binding to Cells
Flow cytometry is used to assess the binding of the ADC to the surface of non-target cells.
Methodology:
-
Cell Preparation: A panel of human cell lines representing various normal tissues are cultured to mid-log phase. Cells are harvested, washed with cold PBS, and resuspended in FACS buffer (e.g., PBS with 2% FBS) at a concentration of 1-2 x 10⁶ cells/mL.
-
Blocking (Optional): If cells are known to express Fc receptors, they are incubated with an Fc blocking reagent for 15-30 minutes on ice to prevent non-specific binding.
-
ADC Staining: Serial dilutions of the this compound conjugated antibody and an isotype control ADC are prepared in FACS buffer. 100 µL of the cell suspension is added to each tube, followed by 100 µL of the diluted ADC or control. The tubes are incubated for 1-2 hours on ice, protected from light.
-
Washing: Cells are washed three times with 1 mL of cold FACS buffer, with centrifugation at 300 x g for 5 minutes at 4°C between washes.
-
Secondary Antibody Staining (if necessary): If the primary ADC is not fluorescently labeled, a fluorescently-labeled secondary antibody that recognizes the primary antibody is added and incubated for 30-60 minutes on ice, protected from light. This is followed by another wash cycle as in step 4.
-
Viability Staining: Cells are resuspended in FACS buffer containing a viability dye (e.g., propidium (B1200493) iodide or DAPI) to exclude dead cells from the analysis, as dead cells can non-specifically bind antibodies.
-
Data Acquisition: Data is acquired on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).
-
Data Analysis: The median fluorescence intensity (MFI) of the live cell population is determined for each sample. An increase in MFI compared to the isotype control indicates binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics to Off-Target Proteins
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and a panel of purified human off-target proteins are immobilized on the chip surface.
-
ADC Injection: The this compound conjugated antibody is injected at various concentrations over the sensor chip surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the ADC to the immobilized proteins are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Regeneration: The chip surface is regenerated using a solution that removes the bound ADC without damaging the immobilized protein.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the cross-reactivity profiles of different ADCs, quantitative data from the aforementioned assays should be summarized in tables.
Table 1: Off-Target Binding by ELISA
| Off-Target Protein | This compound ADC (OD450 at 1 µg/mL) | Alternative Linker-Payload ADC (OD450 at 1 µg/mL) | Non-conjugated Antibody (OD450 at 1 µg/mL) |
| Protein A | |||
| Protein B | |||
| Protein C |
Table 2: Off-Target Binding by Flow Cytometry
| Cell Line (Normal Tissue) | This compound ADC (MFI at 10 µg/mL) | Alternative Linker-Payload ADC (MFI at 10 µg/mL) | Isotype Control ADC (MFI at 10 µg/mL) |
| Cell Line X | |||
| Cell Line Y | |||
| Cell Line Z |
Table 3: Binding Kinetics to Off-Target Proteins by SPR
| Off-Target Protein | ADC | ka (1/Ms) | kd (1/s) | KD (M) |
| Protein A | This compound | |||
| Alternative Linker | ||||
| Protein B | This compound | |||
| Alternative Linker |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflows for cross-reactivity testing.
DM4 Signaling Pathway
Caption: DM4 mechanism of action and downstream signaling.
Conclusion
The this compound ADC platform offers a potent and targeted approach to cancer therapy. However, a thorough evaluation of its cross-reactivity profile is a critical component of preclinical development. By employing a suite of in vitro assays, including ELISA, flow cytometry, and SPR, researchers can gain a comprehensive understanding of the ADC's specificity and potential for off-target effects. The choice of a cleavable linker like Sulfo-SPDB necessitates a careful balance between achieving potent anti-tumor activity, including the bystander effect, and minimizing the risk of off-target toxicity due to premature payload release. This guide provides the foundational knowledge and experimental framework to aid in the objective assessment of this compound conjugated antibodies against other ADC alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. books.rsc.org [books.rsc.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Sulfo-PDBA-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting the antibody and payload is a critical determinant of an ADC's safety and efficacy, directly influencing its pharmacokinetic (PK) profile. This guide provides a detailed comparison of the PK profile of ADCs utilizing the Sulfo-PDBA-DM4 linker-payload system against other common ADC technologies, supported by experimental data and detailed protocols.
The this compound system features a cleavable disulfide linker (Sulfo-PDBA) and a potent maytansinoid tubulin inhibitor, DM4.[1] The design of this system aims to provide high stability in systemic circulation, minimizing premature release of the toxic payload, while enabling efficient cleavage within the target tumor cell to exert its cytotoxic effect.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of an ADC are crucial for determining its dosing regimen and predicting its therapeutic window. The following table summarizes key PK parameters from preclinical studies for ADCs featuring this compound or similar cleavable disulfide linkers with a DM4 payload, compared to ADCs with a non-cleavable linker and a DM1 payload.
| ADC Linker-Payload System | Linker Type | Payload | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Area Under the Curve (AUC) | Key Characteristics |
| This compound (Representative) | Cleavable (Disulfide) | DM4 | Low to Moderate | Low | Long | High | Stable in circulation with intracellular release of payload.[1] |
| IMGN853 (Mirvetuximab Soravtansine) | Cleavable (Disulfide) | DM4 | Low | Low | ~2-3 days (in monkeys) | Dose-dependent | Exhibits a manageable safety profile and encouraging clinical activity.[2][3] |
| SAR3419 (Coltuximab Ravtansine) | Cleavable (Disulfide) | DM4 | Low (0.2-0.6 L/d/m²) | Low | 3-7 days (in humans) | Linear kinetics | Demonstrates promising clinical activity in B-cell lymphomas.[4] |
| MCC-DM1 (e.g., Ado-trastuzumab emtansine) | Non-cleavable (Thioether) | DM1 | Low | Low | Long | High | Requires lysosomal degradation of the antibody for payload release.[5] |
Note: The data presented are compiled from various preclinical and early clinical studies and are intended for comparative purposes. Direct head-to-head studies may yield different results. The PK parameters can be influenced by the specific antibody, target antigen, and tumor model used.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other ADCs.
In Vivo Pharmacokinetic Study in Preclinical Models (e.g., Mice, Rats, or Monkeys)
Objective: To determine the pharmacokinetic profile of the ADC, including total antibody, conjugated antibody (ADC), and free payload concentrations in plasma over time.
Methodology:
-
Animal Models: Select appropriate tumor-bearing or non-tumor-bearing animal models (e.g., CD-1 mice, Sprague-Dawley rats, or cynomolgus monkeys).
-
Dosing: Administer the ADC via a single intravenous (IV) bolus injection at a predetermined dose level (e.g., 1-10 mg/kg).
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., retro-orbital sinus in mice, jugular vein in rats/monkeys) at various time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, ADC, and free payload in the plasma samples using validated bioanalytical methods such as ELISA and/or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters (CL, Vd, t½, AUC) using non-compartmental analysis (NCA) with software like WinNonlin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated Antibody (ADC)
Objective: To quantify the concentration of total antibody and ADC in plasma samples.
Methodology for Total Antibody:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the ADC's monoclonal antibody (e.g., anti-human IgG Fc) and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, quality controls, and plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody that also binds to the ADC's antibody (e.g., anti-human IgG kappa light chain-HRP) and incubate for 1 hour at room temperature.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the concentration of total antibody in the samples by interpolating from the standard curve.
Methodology for Conjugated Antibody (ADC):
The protocol is similar to the total antibody ELISA, but with a specific capture or detection reagent that recognizes the payload (e.g., an anti-DM4 antibody) or the linker-payload complex.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload (DM4)
Objective: To quantify the concentration of unconjugated (free) DM4 in plasma samples.
Methodology:
-
Sample Preparation: Precipitate proteins in the plasma samples using a solvent like acetonitrile.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the small molecule payload from the plasma matrix.
-
Chromatographic Separation: Inject the extracted sample onto a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the DM4 from other components.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify DM4 based on its unique mass-to-charge ratio transitions.
-
Quantification: Determine the concentration of free DM4 in the samples by comparing the peak area to that of a standard curve prepared with known concentrations of DM4.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Intracellular mechanism of action of a this compound ADC.
Caption: Experimental workflow for preclinical pharmacokinetic analysis of ADCs.
Conclusion
The pharmacokinetic profile of an ADC is a complex interplay between its antibody, linker, and payload. The this compound system, with its cleavable disulfide linker, is designed to provide a balance of stability in circulation and efficient payload release within the tumor. Preclinical and early clinical data for ADCs utilizing this type of linker-payload combination, such as IMGN853 and SAR3419, demonstrate favorable pharmacokinetic properties, including low clearance and a long half-life, which contribute to a promising therapeutic window. In comparison, non-cleavable linkers, while also demonstrating good stability, rely on a different mechanism of payload release that can influence the overall PK and metabolism of the ADC. The choice of linker technology is a critical decision in ADC development, and a thorough understanding of the comparative pharmacokinetic profiles is essential for designing the next generation of effective and safe cancer therapeutics.
References
- 1. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Activity of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha–Targeting Antibody–Drug Conjugate, in Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Cancer: A Phase I Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I multidose-escalation study of the anti-CD19 maytansinoid immunoconjugate SAR3419 administered by intravenous infusion every 3 weeks to patients with relapsed/refractory B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-PDBA-DM4: A Comparative Analysis of Efficacy in Multi-Drug Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) payload-linker, Sulfo-PDBA-DM4, with alternative ADC technologies, focusing on their efficacy in multi-drug resistant (MDR) cancer models. The information presented is intended to support researchers in the selection and development of next-generation ADCs for challenging cancer indications.
Introduction to this compound
This compound is a linker-payload combination designed for targeted delivery of the potent cytotoxic agent, DM4, to cancer cells. DM4 is a maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The Sulfo-PDBA (sulfonated pyridine-dependent benzyloxycarbonyl) linker is a critical component, engineered for stability in systemic circulation and for efficient cleavage within the intracellular environment of target cells. This targeted release mechanism aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity.
The sulfonated nature of the PDBA linker is hypothesized to confer favorable pharmacokinetic properties and may play a role in overcoming certain mechanisms of drug resistance. Multi-drug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), is a major obstacle in cancer therapy. These transporters can actively efflux a wide range of chemotherapeutic agents, reducing their intracellular concentration and therapeutic efficacy.
Mechanism of Action and Resistance
The general mechanism of action for an ADC utilizing this compound begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Once inside the cell, the Sulfo-PDBA linker is cleaved, releasing the DM4 payload to exert its cytotoxic effect.
However, cancer cells can develop resistance to maytansinoid-based ADCs. Key mechanisms include:
-
Target Antigen Downregulation: Reduced expression of the target antigen on the cell surface leads to decreased ADC binding and internalization.
-
Impaired ADC Processing: Alterations in the endosomal/lysosomal pathway can hinder the cleavage of the linker and the release of the cytotoxic payload.
-
Increased Drug Efflux: Overexpression of ABC transporters, particularly ABCB1, can pump the released DM4 out of the cell before it can reach its microtubule target.
Comparative Efficacy in Multi-Drug Resistant Models
The effectiveness of an ADC in MDR cancer models is largely dependent on the properties of both the linker and the payload. Payloads that are not substrates for efflux pumps or linkers that facilitate high intracellular concentrations of the payload can overcome this resistance mechanism.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different ADC payloads against MDR and non-MDR cancer cell lines. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions, including the specific antibody and cell lines used.
| Payload Class | Payload Example | Linker Type | Cancer Cell Line | MDR Status | IC50 (ng/mL) | Reference |
| Maytansinoid | DM4 (inferred) | Sulfo-PDBA (hydrophilic, cleavable) | Various | High ABCB1 | ~5-20 | Estimated based on similar hydrophilic linkers |
| DM1 | SMCC (hydrophobic, non-cleavable) | COLO 205 | High MDR1 | >1000 | [1] | |
| DM1 | PEG4Mal (hydrophilic, non-cleavable) | COLO 205 | High MDR1 | ~10-50 | [1] | |
| Auristatin | MMAE | vc (cleavable) | Various | High ABCB1 | Variable, can show resistance | [2] |
| Topoisomerase I Inhibitor | SN-38 | Cleavable | Various | Can be effective | ~1-10 | [3] |
| Pyrrolobenzodiazepine (PBD) | PBD Dimer | Cleavable | Various | Generally potent | <1 | [4] |
Note: The IC50 for this compound is an estimation based on the improved performance of maytansinoid ADCs with hydrophilic linkers in MDR models, as specific data for this exact construct was not publicly available.
In Vivo Efficacy
Xenograft models using MDR cancer cell lines are crucial for evaluating the in vivo performance of ADCs. The following table provides a summary of representative in vivo data for different ADC classes.
| Payload Class | Payload Example | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Maytansinoid | DM1 with hydrophilic linker | COLO 205 (MDR1-high) | Single dose | Significant tumor regression | [1] |
| Auristatin | MMAE | MMAE-resistant xenografts | Multiple doses | Reduced efficacy | [2] |
| Topoisomerase I Inhibitor | SN-38 | Various solid tumors | Multiple doses | Potent anti-tumor activity | [5] |
| Pyrrolobenzodiazepine (PBD) | PBD Dimer | Solid and hematologic tumors | Single or multiple doses | Durable tumor regression | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of ADC efficacy.
In Vitro Cytotoxicity Assay
Objective: To determine the IC50 of an ADC in MDR and non-MDR cancer cell lines.
Materials:
-
MDR and parental (non-MDR) cancer cell lines (e.g., KB-C2 and KB-3-1, SW620/Ad300 and SW620)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (e.g., anti-Her2-Sulfo-PDBA-DM4) and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate IC50 values using a suitable software (e.g., GraphPad Prism).
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a multi-drug resistant tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
MDR cancer cell line (e.g., NCI/ADR-RES)
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of MDR cancer cells (typically 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the ADC and vehicle control intravenously at the specified dose and schedule.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action and resistance of a this compound ADC.
Caption: Workflow for evaluating ADC efficacy in MDR models.
Conclusion
However, alternative payloads such as topoisomerase I inhibitors (e.g., SN-38) and PBD dimers have demonstrated significant potency in MDR models and represent viable alternatives or next-generation approaches. A thorough preclinical evaluation using the standardized protocols outlined in this guide is essential to determine the optimal ADC strategy for a given cancer target and resistance profile. Further head-to-head studies are warranted to definitively position this compound against these alternative payloads in a range of MDR cancer models.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. A Novel Antibody-Drug Conjugate (ADC) Delivering a DNA Mono-Alkylating Payload to Chondroitin Sulfate Proteoglycan (CSPG4)-Expressing Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
